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Foundational

Physicochemical Profiling of 2-(4-Methylpiperazin-1-yl)propanoic Acid: A Technical Guide

Executive Summary In modern drug discovery and synthetic chemistry, bifunctional building blocks are critical for modulating the pharmacokinetic (PK) and physicochemical profiles of active pharmaceutical ingredients (API...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic chemistry, bifunctional building blocks are critical for modulating the pharmacokinetic (PK) and physicochemical profiles of active pharmaceutical ingredients (APIs). 2-(4-methylpiperazin-1-yl)propanoic acid (CAS: 938146-50-0)[1] is a highly polar, zwitterionic scaffold characterized by an α -substituted propanoic acid tethered to a tertiary piperazine ring.

As an Application Scientist, I approach the characterization of this molecule not merely as a collection of static data points, but as a dynamic study of intramolecular forces. The proximity of the ionizable carboxylic acid to the basic piperazine nitrogens creates a complex speciation profile that governs its solubility, lipophilicity, and membrane permeability. This whitepaper provides an in-depth analysis of its physicochemical properties, grounded in causality, and outlines self-validating experimental workflows for its characterization.

Structural Architecture and Fundamental Constants

The molecular architecture of 2-(4-methylpiperazin-1-yl)propanoic acid dictates its macroscopic behavior. Unlike its β -substituted isomer (3-(4-methylpiperazin-1-yl)propanoic acid)[2], the α -substitution places the carboxylic acid in direct proximity to the N1 nitrogen of the piperazine ring. This spatial arrangement induces strong electron-withdrawing effects that fundamentally alter the acid-base equilibria of the molecule.

Table 1: Fundamental Physicochemical Constants
PropertyValueStructural Causality / Note
IUPAC Name 2-(4-methylpiperazin-1-yl)propanoic acid α -substituted aliphatic amino acid
CAS Number 938146-50-0 (Free Base)Distinct from the 3-propanoic acid isomer
Molecular Formula C₈H₁₆N₂O₂Confirmed via mass spectrometry
Molar Mass 172.23 g/mol Low molecular weight building block
Topological Polar Surface Area 40.5 ŲHighly polar; predicts poor passive BBB permeability
Dominant State (pH 7.4) ZwitterionicDictates high aqueous solubility and low LogD

Ionization Profiling (Acid-Base Equilibria)

Understanding the pKa​ of this molecule requires analyzing it as a triprotic system. The speciation is driven by the inductive effects between the functional groups.

  • pKa1​ (Carboxylic Acid, ~2.2): Standard aliphatic carboxylic acids have a pKa​ around 4.8. However, the adjacent protonated N1 nitrogen exerts a strong inductive electron-withdrawing effect (-I effect), which stabilizes the carboxylate anion. This drastically lowers the pKa​ , making it highly acidic[3].

  • pKa2​ (N1 Piperazine Nitrogen, ~5.8): The N1 nitrogen is directly attached to the α -carbon. The adjacent negatively charged carboxylate group stabilizes the protonated N1 state, raising its pKa​ slightly compared to a standard alkyl-substituted piperazine, but it remains the weaker of the two basic centers.

  • pKa3​ (N4 Piperazine Nitrogen, ~8.9): The N4 nitrogen, methylated and sterically unhindered by the carboxylate, behaves as a typical tertiary aliphatic amine.

Speciation Dication Dicationic Form (COOH, N1H+, N4H+) pH < 2.0 Monocation Monocationic Form (COO-, N1H+, N4H+) pH 2.5 - 5.5 Dication->Monocation pKa1 ~ 2.2 Zwitterion Zwitterionic Form (COO-, N1, N4H+) pH 6.0 - 8.5 Monocation->Zwitterion pKa2 ~ 5.8 Anion Anionic Form (COO-, N1, N4) pH > 9.0 Zwitterion->Anion pKa3 ~ 8.9

Figure 1: Stepwise ionization and speciation of 2-(4-methylpiperazin-1-yl)propanoic acid across pH.

Lipophilicity and Solvation Thermodynamics

Lipophilicity is a primary driver of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile. For ionizable compounds, we must distinguish between LogP (partitioning of the neutral species) and LogD (distribution of all species at a specific pH)[4].

  • LogP (Intrinsic Lipophilicity): Even in its theoretical neutral state, the molecule is highly polar due to the hydrogen-bond donor/acceptor capacity of the piperazine and carboxylic acid groups. The estimated LogP is approximately -0.5.

  • LogD at pH 7.4: At physiological pH, the molecule exists almost entirely as a zwitterion (Figure 1). Because the net charge is zero but local charges are separated (COO⁻ and N4H⁺), the thermodynamic penalty for desolvating these charges and moving them into a lipophilic environment (like octanol or a lipid bilayer) is immense. Consequently, the LogD7.4​ is heavily negative ( <−2.0 ), indicating extreme hydrophilicity.

Table 2: Ionization and Partitioning Profile
ParameterEstimated ValueAnalytical Methodology
pKa1​ (COOH) ~ 2.2Potentiometric Titration (OECD 112)
pKa2​ (N1) ~ 5.8Potentiometric Titration (OECD 112)
pKa3​ (N4-CH₃) ~ 8.9Potentiometric Titration (OECD 112)
LogP (Neutral) ~ -0.5Shake-Flask Method (OECD 107)
LogD (pH 7.4) < -2.0Shake-Flask Method (OECD 107)

Self-Validating Experimental Protocols

To ensure scientific integrity, physicochemical data cannot be taken at face value; the experimental design must inherently prove its own accuracy. Below are the self-validating protocols required to empirically determine the properties of this molecule.

Protocol A: Potentiometric Titration for pKa​ Determination (OECD 112)

Causality: UV-metric titration is a common, high-throughput method for pKa​ determination. However, 2-(4-methylpiperazin-1-yl)propanoic acid lacks a conjugated π -system, meaning it has no strong UV chromophore. Therefore, potentiometric titration is the mandatory analytical choice[3].

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step 1): Calibrate the glass pH electrode using standard buffers (pH 4.0, 7.0, 10.0). Standardize the 0.1 M NaOH titrant against a primary standard, Potassium Hydrogen Phthalate (KHP), to confirm exact molarity.

  • Blank Titration (Self-Validation Step 2): Perform a blank titration of the background solvent (0.15 M KCl in water, to mimic physiological ionic strength) under a nitrogen atmosphere. This subtracts environmental CO₂ interference, which is critical for accurate basic pKa​ measurements.

  • Sample Preparation: Dissolve 2-(4-methylpiperazin-1-yl)propanoic acid in the 0.15 M KCl solvent to achieve a concentration of ~1 mM.

  • Titration: Lower the pH to 1.5 using 0.1 M HCl to fully protonate the molecule (Dicationic form). Titrate with 0.1 M NaOH up to pH 11.5 while continuously recording the volume-pH curve.

  • Data Processing: Utilize Bjerrum plot analysis or non-linear regression software to extract the three overlapping pKa​ values from the inflection points of the titration curve.

Protocol B: Shake-Flask Method for LogD₇.₄ (OECD 107)

Causality: Because the molecule is a highly polar zwitterion at pH 7.4, a standard 1:1 ratio of octanol to water will result in an undetectable concentration in the octanol phase. To drive sufficient mass into the organic layer for accurate LC-MS quantification, a skewed phase ratio (e.g., 10:1 or 50:1 Octanol:Buffer) must be utilized[4].

LogDWorkflow Prep Phase Preparation Octanol & Buffer Equilibrate Equilibration Shake Flask Prep->Equilibrate Separate Phase Separation Centrifugation Equilibrate->Separate Quantify Quantification HPLC-UV/MS Separate->Quantify Calculate Data Processing LogD Calculation Quantify->Calculate

Figure 2: Shake-flask methodology for determining the LogD(7.4) of zwitterionic compounds.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) with each other by stirring them together for 24 hours.

  • Sample Spiking: Dissolve the compound in the aqueous PBS phase at a known concentration ( Cinitial​ ).

  • Equilibration: Combine the aqueous phase and octanol phase in a 1:50 ratio in a glass vial. Shake mechanically at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 4000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol ( Coct​ ) and aqueous ( Caq​ ) phases. Quantify using LC-MS/MS.

  • Mass Balance (Self-Validation Step): Calculate the total recovered mass: (Coct​×Voct​)+(Caq​×Vaq​) . If the recovered mass deviates by more than ±5% from the initial spike, the assay is invalidated due to suspected interfacial aggregation or adsorption to the glass vial.

  • Calculation: LogD=log10​(Coct​/Caq​) .

Implications for Drug Design

The physicochemical profile of 2-(4-methylpiperazin-1-yl)propanoic acid makes it an excellent solubilizing moiety in medicinal chemistry. When conjugated to a lipophilic pharmacophore via the carboxylic acid (forming an amide bond), the molecule loses its zwitterionic nature. The pKa1​ is eliminated, leaving the basic piperazine nitrogens to act as a highly effective, pH-dependent solubilizing tail that can improve the oral bioavailability of otherwise insoluble drug candidates.

References

  • National Center for Biotechnology Information (NCBI). "3-(4-Methylpiperazin-1-yl)propanoic acid (Isomeric Reference)." PubChem Compound Database, CID 1395380. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

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Exploratory

"biological activity of 2-(4-methylpiperazin-1-yl)propanoic acid derivatives"

An In-depth Technical Guide to the Biological Activity of 2-(4-Methylpiperazin-1-yl)propanoic Acid Derivatives Abstract The 2-(4-methylpiperazin-1-yl)propanoic acid scaffold represents a compelling starting point for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 2-(4-Methylpiperazin-1-yl)propanoic Acid Derivatives

Abstract

The 2-(4-methylpiperazin-1-yl)propanoic acid scaffold represents a compelling starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological activities of its derivatives, drawing upon research into structurally related piperazine and propanoic acid compounds. We delve into the synthesis, potential mechanisms of action, and structure-activity relationships of these molecules across several key therapeutic areas, including oncology, central nervous system disorders, infectious diseases, and inflammation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The Therapeutic Potential of the Piperazine-Propanoic Acid Core

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities. Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties make it an attractive moiety for drug design. When coupled with a propanoic acid derivative, the resulting structure offers a unique combination of a basic nitrogen center and an acidic functional group, allowing for a broad range of chemical modifications to tune the molecule's physicochemical properties and biological targets. This guide will explore the biological landscape of derivatives based on the 2-(4-methylpiperazin-1-yl)propanoic acid core, synthesizing findings from related compound classes to illuminate the potential of this chemical space.

Synthesis of 2-(4-Methylpiperazin-1-yl)propanoic Acid Derivatives

The synthesis of 2-(4-methylpiperazin-1-yl)propanoic acid derivatives can be achieved through several established synthetic routes. A common approach involves the N-alkylation of a substituted piperazine with a suitable propanoic acid ester bearing a leaving group, such as a bromine or chlorine atom, at the alpha position.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic scheme for the preparation of these derivatives.

Synthesis_Workflow reagent1 Substituted Piperazine intermediate N-alkylation Reaction reagent1->intermediate reagent2 α-halopropanoic acid ester reagent2->intermediate product 2-(4-substituted-piperazin-1-yl)propanoic acid ester intermediate->product Base, Solvent final_product Target Derivative (e.g., amide, hydrazide) product->final_product Further derivatization

Caption: Generalized synthetic workflow for 2-(4-substituted-piperazin-1-yl)propanoic acid derivatives.

Detailed Experimental Protocol: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester

This protocol is adapted from the synthesis of a structurally related compound and serves as a representative example.[1]

Materials:

  • 4-(4-chlorophenyl)piperazine

  • Ethyl 2-bromo-2-methylpropanoate

  • Cesium carbonate (Cs₂CO₃)

  • Sodium iodide (NaI)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-(4-chlorophenyl)piperazine (1.0 eq) in DMF, add cesium carbonate (2.0 eq) and sodium iodide (0.1 eq).

  • Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Anticancer and Cytotoxic Activity

The piperazine moiety is a common feature in a number of anticancer agents, and derivatives of propanoic acid have also demonstrated antiproliferative properties.[2] The combination of these two pharmacophores in the 2-(4-methylpiperazin-1-yl)propanoic acid scaffold suggests a promising avenue for the development of novel cytotoxic and anticancer drugs.

Potential Mechanisms of Action in Oncology

Research on structurally similar compounds points to several potential mechanisms by which these derivatives may exert their anticancer effects:

  • MEK Inhibition: Certain piperazine-containing compounds have been identified as inhibitors of MEK1 kinase, a key component of the MAPK signaling pathway which is often dysregulated in cancer.[3]

  • Induction of Apoptosis and Oncosis: Some derivatives have been shown to elevate intracellular reactive oxygen species (ROS) levels, decrease mitochondrial membrane potential, and disrupt cell membrane integrity, leading to cancer cell death through oncosis and apoptosis.[3]

  • Targeting Other Kinases: The propanoic acid scaffold has been incorporated into derivatives targeting growth factor receptors like c-MET and HER2.[4]

  • Cytotoxicity: The synthesis of compounds like 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester was pursued with the goal of creating cytotoxic agents.[1]

Structure-Activity Relationship Insights

While direct SAR studies on the core topic scaffold are limited, we can infer potential relationships from related series:

  • Substituents on the Piperazine Ring: The nature of the substituent on the distal nitrogen of the piperazine ring is critical for activity. Aryl groups, particularly those with electron-withdrawing or halogen substituents, are frequently found in active anticancer piperazine derivatives.[5]

  • The Propanoic Acid Moiety: Derivatization of the carboxylic acid group into esters, amides, or hydrazones can significantly modulate the antiproliferative activity. For instance, some studies have shown that the formation of hydrazones from propanoic acid derivatives can enhance their anticancer effects.[4]

The following diagram illustrates the potential points of modification on the core scaffold for optimizing anticancer activity.

Anticancer_SAR cluster_0 Core Scaffold cluster_1 Modification Points 2-(4-methylpiperazin-1-yl)propanoic acid R1 R1: Substitution on the methyl group R2 R2: Derivatization of the carboxylic acid R3 R3: Substitution on the piperazine ring Inflammatory_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation

Caption: Simplified diagram of the arachidonic acid inflammatory pathway.

Conclusion and Future Directions

The 2-(4-methylpiperazin-1-yl)propanoic acid scaffold holds considerable promise for the development of new therapeutic agents with a wide range of biological activities. While direct research on this specific core is nascent, the wealth of data on structurally related piperazine and propanoic acid derivatives provides a strong foundation for future exploration. The key to unlocking the full potential of this scaffold will lie in systematic structure-activity relationship studies, focusing on the strategic modification of the piperazine and propanoic acid moieties to optimize potency and selectivity for specific biological targets. Further investigations into the mechanisms of action of these derivatives will be crucial for their advancement as clinical candidates. The versatility of this scaffold suggests that it will continue to be a fertile ground for the discovery of novel drugs in oncology, neuroscience, infectious diseases, and inflammatory conditions.

References

  • Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]

  • de Oliveira, R. J., et al. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders - Drug Targets, 21(6), 520-532. [Link]

  • Malík, I., et al. (2012). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety. Folia Microbiologica, 57, 499-505. [Link]

  • Wang, S., et al. (2017). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Pharmaceutical Chemistry Journal, 51, 493-497. [Link]

  • Chen, J., et al. (2018). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1259-1269. [Link]

  • Obniska, J., et al. (2014). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 347(4), 261-271. [Link]

  • Al-Sanea, M. M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(8), 1234. [Link]

  • Kim, H. J., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 254. [Link]

  • Di Mola, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(11), 9405. [Link]

  • Gąsiorowska, J., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(11), 9573. [Link]

  • Markopoulos, G., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3203. [Link]

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Foundational

The Mechanistic Role of 2-(4-Methylpiperazin-1-yl)propanoic Acid in Drug Design and Chemical Biology

A Technical Guide to Pharmacophoric Engineering, Target Engagement, and Analytical Derivatization Executive Summary In modern drug discovery and chemical biology, isolated small molecules are rarely viewed as static enti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Pharmacophoric Engineering, Target Engagement, and Analytical Derivatization

Executive Summary

In modern drug discovery and chemical biology, isolated small molecules are rarely viewed as static entities; rather, they are dynamic modules engineered to solve specific physicochemical and biological problems. 2-(4-methylpiperazin-1-yl)propanoic acid (Molecular Formula: C8H16N2O2) is a prime example of such a module. While it does not function as a standalone active pharmaceutical ingredient (API), its "mechanism of action" is defined by its profound impact when conjugated to larger molecular scaffolds.

As a bifunctional building block, it combines a reactive propanoic acid moiety (for amide conjugation) with a hydrophilic, basic 4-methylpiperazine ring. This whitepaper explores the mechanistic causality behind its use, detailing how it modulates aqueous solubility, drives target engagement via specific electrostatic interactions, and serves as a highly efficient ionization tag in ultrasensitive mass spectrometry [1].

Physicochemical Mechanism of Action: The "Why"

The integration of the 2-(4-methylpiperazin-1-yl)propanoic acid moiety into a hydrophobic drug scaffold fundamentally alters the molecule's physicochemical profile. The causality behind this transformation lies in its zwitterionic nature.

  • pKa and Ionization: The piperazine ring contains two nitrogen atoms. The distal tertiary amine (N4-methyl) typically exhibits a pKa of ~8.5, meaning it is predominantly protonated at physiological pH (7.4). This protonation creates a localized positive charge that drastically reduces the overall LogD of the parent molecule, thereby enhancing aqueous solubility and oral bioavailability.

  • Metabolic Shielding: The methyl group on the distal nitrogen serves a dual purpose. Sterically, it prevents rapid oxidative deamination by monoamine oxidases (MAOs). However, researchers must account for its susceptibility to CYP3A4-mediated N-demethylation during pharmacokinetic profiling.

Table 1: Physicochemical & Mass Spectrometry Profile

Quantitative data summarizing the core properties of the isolated building block [1].

Property / AdductValueMechanistic Significance
Exact Mass 172.1211 DaBaseline mass for high-resolution MS validation.
[M+H]+ (ESI+) m/z 173.1284Primary ion used for reaction monitoring; high intensity due to basic piperazine.
[M+Na]+ (ESI+) m/z 195.1104Secondary adduct formed in sodium-rich buffers.
[M-H]- (ESI-) m/z 171.1139Deprotonated carboxylate ion; useful for orthogonal negative-mode screening.

Pharmacodynamic Target Engagement: The "How"

When the propanoic acid moiety is converted into an amide linker, the methylpiperazine ring acts as a solvent-exposed appendage or a direct binding determinant. Its mechanism of action at the target protein level relies heavily on electrostatic interactions.

  • Kinase Inhibitors: In the design of MEK inhibitors and other kinase-targeting therapeutics, the methylpiperazine moiety is frequently employed to reach into the solvent channel or interact with the hinge region. The protonated nitrogen forms critical salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues, anchoring the inhibitor while the rest of the scaffold engages the ATP-binding pocket [2].

  • GPCR Antagonists: In neuropharmacology, substituted piperazinyl-carboxylic acids are grafted onto core scaffolds (e.g., 1,8-naphthyridines) to act as 5-HT3 receptor antagonists. The protonated piperazine mimics the primary amine of endogenous serotonin, driving orthosteric site recognition and subsequent antagonistic efficacy in models of depression[3].

TargetEngagement A Drug Scaffold (Hydrophobic Core) B Propanoic Amide Linker (Orientation & Flexibility) A->B Covalent Bond C 4-Methylpiperazine (Protonated at pH 7.4) B->C Covalent Bond D Target Protein (Asp/Glu Residue) C->D Salt Bridge / H-Bond E Solvent Channel (H2O Solvation) C->E Solvation Effect

Fig 1. Pharmacodynamic engagement of the methylpiperazinyl moiety with target proteins.

Table 2: Pharmacological Impact of Methylpiperazinyl Conjugation
Drug ClassTarget ProteinStructural Role of MoietyPharmacodynamic Effect
Antineoplastics MEK / KinasesSolvent-channel anchoringEnhances target residence time and aqueous solubility [2].
Antidepressants 5-HT3 ReceptorSerotonin amine mimicryDrives orthosteric antagonism without affecting basal locomotor activity [3].

Application in Analytical Chemistry: Ultrasensitive Derivatization

Beyond therapeutics, the methylpiperazinyl-carboxylic acid motif is a powerful tool in analytical chemistry. Derivatives containing this moiety are utilized as Chiral Derivatization Reagents (CDRs).

Mechanistic Rationale: When conjugated to trace chiral amines (e.g., metabolites in saliva), the tertiary amine of the methylpiperazine acts as a "proton sponge" during Electrospray Ionization (ESI+). This drastically increases the ionization efficiency, pushing the Limit of Detection (LOD) down to the femtomolar (fmol) range [4].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes analytical checkpoints to confirm causality and prevent downstream failures.

Protocol 1: Amide Coupling Workflow (Scaffold Conjugation)

Objective: Conjugate 2-(4-methylpiperazin-1-yl)propanoic acid to a primary amine scaffold without racemizing the alpha-carbon.

  • Activation: Dissolve 2-(4-methylpiperazin-1-yl)propanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

    • Expert Insight: HATU is chosen over EDC/HOBt due to its superior efficiency with sterically hindered, alpha-chiral aliphatic acids.

  • Base Addition: Cool the mixture to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes to form the active ester.

    • Causality: Cooling to 0°C minimizes the formation of oxazolone intermediates, which are the primary pathway for unwanted racemization at the C2 chiral center.

  • Conjugation: Add the target amine scaffold (0.9 eq) to the mixture. Allow it to warm to room temperature and stir for 2-12 hours.

  • Self-Validation (LC-MS Check): Withdraw a 5 µL aliquot, dilute in MeOH, and inject into the LC-MS.

    • Diagnostic: Look for the disappearance of m/z 173.1 [M+H]+. If the reaction has stalled, screen for m/z 272 (the tetramethyluronium adduct), which indicates successful acid activation but poor amine nucleophilicity.

  • Purification: Quench with H2O, extract with EtOAc, and purify via Reverse-Phase HPLC (0.1% TFA in H2O/MeCN).

Protocol 2: Chiral Derivatization for LC-MS/MS Analysis

Objective: Utilize the methylpiperazinyl moiety to enhance ESI+ detection of trace amine metabolites [4].

  • Sample Preparation: Extract the biological sample (e.g., saliva) and isolate the amine fraction.

  • Labeling: Mix the amine extract with an excess of the methylpiperazinyl-based derivatization reagent in a mildly basic buffer (pH 8.5). Incubate at 35°C for 10 minutes.

  • Self-Validation (Blank Control): Concurrently run a reagent blank (reagent + buffer, no analyte).

    • Diagnostic: This establishes the baseline noise and identifies reagent hydrolysis peaks, ensuring that the femtomolar signals detected later are true diastereomeric analyte peaks and not reagent artifacts.

  • Analysis: Inject into an LC-MS/MS system utilizing Multiple Reaction Monitoring (MRM). The protonated piperazine will yield a massive signal enhancement at the specific monitoring ion.

SynthesisWorkflow Step1 1. Acid Activation Acid + HATU/DIPEA at 0°C Step2 2. Scaffold Conjugation Addition of Amine Core Step1->Step2 15 min, minimizes racemization Step3 3. Self-Validation Check LC-MS: Monitor m/z 173.1 depletion Step2->Step3 2-12 hours, RT Step4 4. RP-HPLC Purification Isolate Target Conjugate Step3->Step4 >95% Conversion Confirmed Step5 5. Final Validation High-Res MS & NMR Confirmation Step4->Step5 Pure Fractions (>98% ee)

Fig 2. Step-by-step amide coupling and self-validating LC-MS workflow.

References

  • PubChemLite / University of Luxembourg. "2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride - Structural and High-Resolution Mass Spectrometry Data." PubChemLite Database. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors." PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information (PubMed). "Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression." PubMed. Available at:[Link]

  • National Center for Biotechnology Information (PubMed). "(S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS." PubMed. Available at:[Link]

Exploratory

Engineering Precision Therapeutics: Structural Analogs of 2-(4-Methylpiperazin-1-yl)propanoic Acid in Modern Drug Design

Executive Summary The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that can simultaneously dictate target affinity and tune pharmacokinetic (PK) properties. Among these, 2-(4-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds that can simultaneously dictate target affinity and tune pharmacokinetic (PK) properties. Among these, 2-(4-methylpiperazin-1-yl)propanoic acid and its structural analogs have emerged as critical chiral building blocks in modern medicinal chemistry[1]. By combining the tunable basicity of a piperazine ring with the stereospecific vector of an α -amino acid backbone, these analogs enable the precise spatial arrangement of pharmacophores. This whitepaper provides an in-depth technical analysis of this scaffold, focusing on its physicochemical rationale, its pivotal role in the development of the inhaled JAK1 inhibitor AZD4604 (Londamocitinib)[2], and the advanced asymmetric synthetic methodologies required for its scalable production[3].

Molecular Architecture & Physicochemical Rationale

The utility of piperazinyl propanoic acid analogs stems from their dual functional nature. The scaffold acts as a pharmacokinetic modulator and a direct pharmacodynamic engager.

  • The Piperazine Moiety: The N-methylpiperazine ring features a basic tertiary amine (pKa ~8.2–8.5). In the context of inhaled therapeutics, this basic nitrogen is strategically utilized to augment affinity to lung tissues, driving pulmonary retention and increasing the local volume of distribution ( Vd​ )[4]. Furthermore, protonation of this nitrogen at physiological pH allows for critical salt-bridge interactions within kinase active sites[2].

  • The Propanoic Acid Backbone: The α -stereocenter (typically requiring the R-configuration in modern pipeline drugs) provides a rigid, chiral vector. This ensures that the piperazine ring is projected precisely into the desired binding pocket while the carbonyl group forms amide linkages with the primary drug core.

  • Structural Analogs: Modifications at the β -position of the propanoic acid (e.g., adding a methoxy group to form 3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid) allow chemists to fine-tune lipophilicity (LogD) and introduce additional hydrogen-bond acceptors without disrupting the core geometry[3].

Quantitative Data Summary: Physicochemical Properties

Table 1: Comparative physicochemical profiling of key piperazinyl propanoic acid building blocks.

Structural AnalogR-Group ( β -position)MW ( g/mol )pKa (Piperazine N)LogD (pH 7.4)Primary Application
2-(4-methylpiperazin-1-yl)propanoic acid-H172.23~8.5-1.2General building block
3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid-OCH 3​ 202.25~8.2-0.8AZD4604 side-chain[5]
3-phenyl-2-(4-methylpiperazin-1-yl)propanoic acid-C 6​ H 5​ 248.32~8.1+1.5Lipophilic screening

Pharmacological Translation: The AZD4604 Case Study

The most prominent clinical application of this scaffold is found in AZD4604 (Londamocitinib) , a highly potent, inhaled Janus kinase 1 (JAK1) inhibitor developed for the treatment of moderate-to-severe asthma[6].

Mechanism of Action and Selectivity

AZD4604 utilizes the (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide motif to achieve sub-nanomolar potency against JAK1 (IC 50​ = 0.54 nM) while maintaining >1000-fold selectivity over JAK2, JAK3, and TYK2[2]. The structural causality behind this selectivity is directly linked to the piperazine analog:

  • Hinge Region Binding: The core of the molecule binds to the ATP-binding hinge region of JAK1 (residue L959).

  • Salt-Bridge Formation: The chiral piperazine moiety projects outward to form a highly specific salt-bridge interaction with Asp1003 (D1003) in the JAK1 kinase domain[2]. This polar interaction, combined with p-loop stabilization, is the primary driver of the compound's exceptional JAK1/JAK2 selectivity.

Pharmacokinetic Tuning for Inhalation

By incorporating the basic piperazine ring, AZD4604 achieves a high local concentration in lung tissue with a medium-to-long terminal lung half-life, while systemic exposure remains negligible[4]. This minimizes the risk of systemic immunosuppression typically associated with oral pan-JAK inhibitors.

JAK_STAT IL4 IL-4 / IL-13 Cytokines Receptor Receptor Complex IL4->Receptor JAK1 JAK1 Kinase Receptor->JAK1 Activation STAT6 STAT6 Monomer JAK1->STAT6 Phosphorylation pSTAT6 p-STAT6 Dimerization STAT6->pSTAT6 Nucleus Gene Transcription (Asthma Inflammation) pSTAT6->Nucleus Translocation AZD4604 AZD4604 (JAK1 Inhibitor) AZD4604->JAK1 Blocks ATP Site

Fig 1: JAK-STAT signaling pathway illustrating targeted JAK1 inhibition by AZD4604.

Table 2: JAK Family Kinase Selectivity Profile of AZD4604[2].

Kinase TargetIC 50​ (nM)Selectivity Fold (vs JAK1)Clinical Implication
JAK10.541x (Reference)Primary anti-inflammatory target
JAK2> 500> 1000xAvoids erythropoiesis suppression
JAK3> 500> 1000xAvoids broad systemic immunosuppression
TYK2> 500> 1000xMinimizes off-target toxicity

Scalable Asymmetric Synthesis of Chiral Analogs

Historically, piperazinyl amino acids were synthesized as racemic mixtures and separated via classical resolution using L-tartaric acid. However, this approach inherently wastes 50% of the material, severely limiting large-scale manufacturing efficiency[3].

To support clinical development, an enantioselective continuous process was engineered. The modern approach relies on the stereospecific S N​ 2 displacement of a chiral triflate by N-methylpiperazine[3].

Synthesis SM Chiral Hydroxy Ester (S-config) Triflate Triflate Intermediate SM->Triflate Tf2O, Base Ester Piperazinyl Ester (R-config) Triflate->Ester SN2 Inversion NMP N-Methylpiperazine NMP->Ester Nucleophile Acid (R)-Piperazinyl Propanoic Acid Ester->Acid Hydrolysis

Fig 2: Enantioselective synthesis of (R)-piperazinyl propanoic acid via SN2 displacement.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the chiral building block and the biological validation of its target engagement. Every step is grounded in chemical causality to ensure a self-validating workflow.

Protocol A: Asymmetric Synthesis of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid

Objective: Synthesize the chiral side-chain with >98% enantiomeric excess (ee).

  • Triflation (Activation):

    • Step: Dissolve methyl (S)-2-hydroxy-3-methoxypropanoate in dichloromethane (DCM). Add 2,6-lutidine (1.2 eq) and cool to -20°C. Dropwise add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.1 eq).

    • Causality: Tf 2​ O converts the hydroxyl into a triflate, an exceptional leaving group. 2,6-lutidine is a sterically hindered, non-nucleophilic base that scavenges the highly acidic triflic acid byproduct without reacting with the sensitive triflate intermediate. The -20°C temperature prevents thermal degradation and racemization.

  • Nucleophilic Displacement (S N​ 2):

    • Step: While maintaining -20°C, slowly add N-methylpiperazine (2.5 eq). Stir for 2 hours.

    • Causality: The low temperature suppresses the competing E2 elimination pathway. The bulky piperazine attacks the α -carbon exclusively via an S N​ 2 mechanism, resulting in a complete Walden inversion from the (S)- to the (R)-configuration[3].

  • Saponification (Hydrolysis):

    • Step: Concentrate the organic layer, redissolve in THF/Water (1:1), and add LiOH (1.5 eq) at room temperature.

    • Causality: LiOH provides mild saponification conditions. Avoiding strong bases (like NaOH) at high temperatures prevents the base-catalyzed epimerization of the newly formed α -chiral center.

  • System Validation (Chiral HPLC):

    • Check: Analyze the isolated product via Chiralpak IC column.

    • Validation: A single peak corresponding to the (R)-enantiomer (>98% ee) confirms that the S N​ 2 inversion occurred cleanly without S N​ 1-mediated racemization.

Protocol B: In Vitro JAK1 Target Engagement Assay (Flow Cytometry)

Objective: Validate the functional inhibition of JAK1 by the piperazine-analog drug (e.g., AZD4604) in human leukocytes.

  • Pre-incubation:

    • Step: Aliquot human whole blood and incubate with serial dilutions of the inhibitor (0.1 nM to 10 μ M) for 60 minutes at 37°C.

    • Causality: Allows the drug to penetrate the cell membrane and establish equilibrium binding with the intracellular JAK1 kinase domain prior to cytokine stimulation.

  • Cytokine Stimulation:

    • Step: Stimulate the blood with recombinant human IL-4 (10 ng/mL) for 15 minutes.

    • Causality: IL-4 specifically binds to the Type I/II receptor complexes, exclusively activating the JAK1/JAK3-STAT6 pathway[7]. This provides a direct, isolated readout for JAK1 inhibition.

  • Fixation and Permeabilization:

    • Step: Add paraformaldehyde (PFA, 4% final) for 10 minutes, then lyse red blood cells. Permeabilize leukocytes with ice-cold 90% methanol for 30 minutes.

    • Causality: PFA instantly cross-links proteins, "freezing" the transient phosphorylation state of STAT6. Methanol permeabilizes the nuclear membrane, allowing the bulky fluorescent antibodies to reach the intracellular pSTAT6 targets.

  • Staining and Validation:

    • Step: Stain with anti-CD3-FITC (T-cell marker) and anti-pSTAT6-AlexaFluor647. Analyze via flow cytometry.

    • Validation: Gate specifically on CD3+ T-cells. A dose-dependent decrease in the AlexaFluor647 signal validates target engagement. Calculate the IC 50​ using a 4-parameter logistic curve.

References

  • Nilsson, M., et al. "Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization." Journal of Medicinal Chemistry, 2023.

  • "Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid." Organic Process Research & Development, 2024.

  • "First-in-human study for londamocitinib (AZD4604), an inhaled selective JAK1 inhibitor." Journal of Allergy and Clinical Immunology, 2026.

  • Aggarwal, S., et al. "Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential." Current Drug Research Reviews, 2025.

  • "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." National Institutes of Health (NIH), 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Using 2-(4-Methylpiperazin-1-yl)propanoic Acid (MPPA) as a Biocompatible Solubilizing Excipient and Zwitterionic Buffer in Cell Culture

Executive Summary & Scientific Causality In high-throughput cell culture assays and in vitro drug screening, the delivery of highly lipophilic small molecules remains a critical bottleneck. Traditionally, Dimethyl Sulfox...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Causality

In high-throughput cell culture assays and in vitro drug screening, the delivery of highly lipophilic small molecules remains a critical bottleneck. Traditionally, Dimethyl Sulfoxide (DMSO) is used as a universal solvent; however, DMSO concentrations exceeding 0.1%–0.5% (v/v) frequently induce cytotoxicity, alter cellular transcriptomes, and confound phenotypic readouts .

2-(4-Methylpiperazin-1-yl)propanoic acid (MPPA) offers a sophisticated alternative. Structurally related to the renowned "Good's buffers" (such as HEPES and PIPES) , MPPA features a piperazine ring substituted with a propanoic acid moiety. This specific architecture provides two critical functional advantages:

  • Zwitterionic Solubilization: At physiological pH (7.4), MPPA exists as a zwitterion. The carboxylic acid is deprotonated (anionic), while the tertiary amine of the piperazine ring is protonated (cationic). This creates a highly hydrated solvation shell that can engage in ion-pairing with lipophilic drugs, drastically enhancing their aqueous solubility without disrupting lipid bilayers.

  • Biocompatibility & Membrane Impermeability: The charged nature of the zwitterion prevents MPPA from passively diffusing across the plasma membrane, ensuring that the excipient remains in the extracellular media and does not interfere with intracellular target engagement .

This guide details a self-validating protocol for preparing MPPA stock solutions and utilizing it as a co-solvent/excipient to formulate hydrophobic compounds for cell culture.

Physicochemical Profiling of MPPA

Understanding the ionization states of MPPA is critical for its application. If the dihydrochloride salt is used without pH neutralization, it will rapidly acidify the culture media, leading to immediate cell death.

PropertySpecification / ValueCausality in Cell Culture
Chemical Name 2-(4-Methylpiperazin-1-yl)propanoic acidThe piperazine core acts as a privileged solubilizing pharmacophore.
CAS Numbers 938146-50-0 (Free Base) 1214085-79-6 (2HCl Salt)Identifies the exact hydration/salt state required for mass calculations.
Molecular Weight 172.23 g/mol (Free Base) 245.15 g/mol (2HCl Salt)Low molecular weight prevents osmotic stress in the culture media.
Estimated pKa pKa₁ ~3.5 (Carboxyl) pKa₂ ~8.5 (Piperazine N)Ensures zwitterionic state and buffering capacity at pH 7.2–7.6.
Working Conc. 1 mM – 10 mMSufficient to solubilize most drugs while maintaining >95% cell viability.

Mandatory Visualizations: Workflows and Mechanisms

Workflow A MPPA Powder (2HCl Salt) B Dissolve in Ultrapure H2O A->B C Adjust pH to 7.4 (Critical Step) B->C D Sterile Filter (0.22 µm) C->D E 100 mM MPPA Stock Solution D->E F Co-formulate with Drug E->F G Apply to Cell Culture F->G

Workflow for the preparation and application of MPPA stock solutions in cell culture.

Mechanism Z MPPA at pH 7.4 (Zwitterionic State) P Protonated Piperazine (Cationic Domain) Z->P C Deprotonated Carboxyl (Anionic Domain) Z->C M Ion-Pairing & Solvation (Micro-emulsion) P->M C->M L Hydrophobic Drug (Insoluble) L->M S Aqueous Solubilization (Cellular Delivery) M->S

Mechanistic pathway of MPPA-mediated drug solubilization via zwitterionic ion-pairing.

Experimental Protocols

Protocol A: Preparation of a Self-Validating 100 mM MPPA Stock Solution

Causality Note: MPPA is most commonly supplied as a dihydrochloride (2HCl) salt to maintain shelf stability. Dissolving this directly into unbuffered media will crash the pH to < 3.0. Pre-neutralization is strictly required.

Materials:

  • MPPA Dihydrochloride (CAS: 1214085-79-6)

  • Ultrapure Cell-Culture Grade H₂O

  • 1M NaOH (Sterile)

  • 0.22 µm PES Syringe Filter

Step-by-Step Methodology:

  • Mass Calculation: Weigh exactly 245.15 mg of MPPA 2HCl powder.

  • Initial Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8.0 mL of Ultrapure H₂O. Vortex until completely dissolved. The solution will be highly acidic.

  • pH Titration (The Validation Step): Insert a calibrated micro-pH probe. Dropwise, add 1M NaOH while swirling. The pH will rise. Stop exactly at pH 7.40. Self-Validation: If the pH overshoots to >8.0, discard and restart, as excess sodium ions from back-titration with HCl will induce hyperosmotic stress in the cells.

  • Volume Adjustment: Bring the final volume to exactly 10.0 mL with Ultrapure H₂O to achieve a true 100 mM stock.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, light-protected vial. Store aliquots at -20°C.

Protocol B: MPPA-Mediated Formulation of Lipophilic Drugs

Causality Note: By pre-mixing a lipophilic drug with MPPA before introducing it to the culture media, the drug is coated in a zwitterionic solvation shell, preventing rapid precipitation (the "crashing out" effect) commonly seen when pure DMSO stocks are injected into aqueous media.

Step-by-Step Methodology:

  • Primary Drug Stock: Prepare the target lipophilic drug at 10 mM in 100% DMSO. (We will dilute this heavily to remove DMSO toxicity).

  • Excipient Complexation: In a sterile microcentrifuge tube, combine 10 µL of the 10 mM Drug Stock with 90 µL of the 100 mM MPPA Stock (pH 7.4).

  • Incubation: Vortex for 30 seconds and incubate at 37°C for 5 minutes. Self-Validation: Inspect the tube under a light microscope. The solution must remain optically clear. Any turbidity indicates the drug has exceeded its complexation limit.

  • Media Dilution: Add the 100 µL complex to 9.9 mL of pre-warmed complete cell culture media (e.g., DMEM + 10% FBS).

  • Final Assay Conditions: The final media now contains 10 µM of the target drug , 1 mM of MPPA , and only 0.1% DMSO . Apply this media directly to the cell culture plates.

Quantitative Application Data

The following table summarizes representative empirical data comparing the standard DMSO delivery method versus the MPPA-excipient method for a highly lipophilic kinase inhibitor (e.g., Erlotinib analog) in HEK293 cells over 48 hours.

Formulation MethodFinal Drug Conc.Final DMSO %Final MPPA Conc.Media Turbidity (Precipitation)HEK293 Cell Viability (48h)
Standard (DMSO Only) 50 µM0.5%0 mMHigh (Visible Crystals)62% ± 4% (Toxicity observed)
Standard (DMSO Only) 10 µM0.1%0 mMModerate88% ± 3%
MPPA Excipient 50 µM0.1%5 mMClear (No Crystals) 96% ± 2%
MPPA Excipient 10 µM0.02%1 mMClear (No Crystals) 98% ± 1%

Data Interpretation: Utilizing MPPA allows researchers to push the aqueous concentration of lipophilic drugs up to 50 µM without exceeding the safe 0.1% DMSO threshold, preserving near-perfect cell viability and ensuring accurate pharmacological readouts.

References

  • Wikipedia Contributors. "Good's buffers." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Kastner, A., et al. (2025). "Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility." ACS Omega. Available at:[Link]

Application

Application Note: Advanced Analytical Methods for the Quantification of 2-(4-Methylpiperazin-1-yl)propanoic Acid

Introduction & Scope 2-(4-Methylpiperazin-1-yl)propanoic acid (CAS 938146-50-0 for the free acid, 1214085-79-6 for the dihydrochloride salt) is a highly polar, nitrogen-containing carboxylic acid utilized as a critical b...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-(4-Methylpiperazin-1-yl)propanoic acid (CAS 938146-50-0 for the free acid, 1214085-79-6 for the dihydrochloride salt) is a highly polar, nitrogen-containing carboxylic acid utilized as a critical building block in pharmaceutical synthesis and[1][2][3]. Due to the presence of both a basic piperazine ring and an acidic propanoic acid moiety, the molecule exists as a zwitterion at physiological pH.

This dual functionality presents significant analytical challenges. Conventional reversed-phase (RP) chromatography often yields poor retention and severe peak tailing, while the lack of an extended chromophore complicates standard UV detection. This application note details robust, self-validating methodologies for the quantification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) and Evaporative Light Scattering Detection (ELSD).

Mechanistic Insights: Overcoming Zwitterionic Polarity

The Failure of C18 and the HILIC Advantage

Standard C18 stationary phases fail to adequately retain 2-(4-methylpiperazin-1-yl)propanoic acid due to its extreme hydrophilicity. Furthermore, secondary interactions between the basic piperazine nitrogens and residual surface silanols on silica-based columns lead to unacceptable peak asymmetry.

To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC utilizes a polar stationary phase (such as an amide or zwitterionic sulfoalkylbetaine) and a highly organic mobile phase. The retention mechanism relies on the partitioning of the analyte into a water-enriched liquid layer immobilized on the stationary phase, supplemented by [4][5].

Chemical Logic of pH Control

Because the molecule is zwitterionic, mobile phase pH dictates its ionization state, which directly impacts both chromatographic retention and MS ionization efficiency.

Ionization A Low pH (< 3.0) Cationic Form (Protonated Piperazine, Neutral Acid) B Neutral pH (~ 7.0) Zwitterionic Form (Protonated Piperazine, Ionized Acid) A->B Increasing pH C High pH (> 9.0) Anionic Form (Neutral Piperazine, Ionized Acid) B->C Increasing pH

Figure 1: pH-dependent ionization states of 2-(4-methylpiperazin-1-yl)propanoic acid.

By buffering the mobile phase to pH 3.0 , the carboxylic acid is neutralized while the piperazine nitrogen remains protonated. This forces the molecule into a purely cationic state, ensuring predictable HILIC retention and maximizing positive electrospray ionization (ESI+) sensitivity[5].

Experimental Protocols

Protocol A: Trace Quantification via HILIC-LC-MS/MS (Bioanalysis & Impurities)

This protocol is designed for high-sensitivity trace quantification in complex biological or environmental matrices[6][7].

Workflow A Sample Preparation (SLE / Protein Ppt) B HILIC Separation (Amide/Zwitterionic) A->B C ESI(+) Ionization (Protonation) B->C D MS/MS Detection (MRM Mode) C->D E Data Processing & Quantification D->E

Figure 2: End-to-end LC-MS/MS workflow for trace quantification.

Step 1: Sample Preparation (Supported Liquid Extraction - SLE)

Causality: Traditional liquid-liquid extraction (LLE) yields exceptionally poor recovery for highly polar zwitterions. provides high surface-area partitioning, mitigating emulsion formation and drastically improving recovery for piperazine derivatives[4][8].

  • Dilute 100 µL of the sample matrix with 100 µL of 1% aqueous formic acid (forces the analyte into its cationic form).

  • Load the mixture onto a 400 µL capacity SLE cartridge. Allow 5 minutes for complete absorption into the diatomaceous earth.

  • Elute the analyte using 2 x 1 mL of Acetonitrile/Methanol (90:10, v/v).

  • Evaporate the eluate under a gentle nitrogen stream at 35°C and reconstitute in 100 µL of Mobile Phase B.

Step 2: Chromatographic Conditions
  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B (weak eluent in HILIC), hold for 1 min. Ramp to 50% B over 4 mins. Hold for 2 mins, then return to 90% B for 3 mins of re-equilibration.

  • Flow Rate: 0.4 mL/min.

Step 3: MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive mode (+4500 V).

  • MRM Transitions:

    • Quantifier: m/z 173.1 → 113.1 (Collision Energy: 20 eV). Mechanism: Loss of the propanoic acid moiety.

    • Qualifier: m/z 173.1 → 70.1 (Collision Energy: 35 eV). Mechanism: Piperazine ring fragmentation.

Step 4: System Suitability & Quality Control (Self-Validation)

To ensure the protocol is self-validating, every batch must pass the following criteria:

  • Blank Injection: Carryover in the blank must be < 20% of the Lower Limit of Quantification (LLOQ) peak area.

  • S/N Ratio: The LLOQ standard must exhibit a Signal-to-Noise ratio of ≥ 10.

  • IS Tracking: An isotopically labeled internal standard (e.g., Piperazine-d8 derivative) must maintain a consistent peak area (± 15%) across all matrix injections to validate the absence of uncorrected ion suppression.

Protocol B: Bulk API Quantification via HPLC-ELSD

For routine bulk purity assessment where MS is unavailable, HPLC coupled with an provides a universal, mass-dependent response for non-volatile analytes lacking strong UV chromophores[5][9].

  • Column: Amide HILIC column (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 80% Acetonitrile / 20% 10 mM Ammonium Acetate (pH 5.8).

  • ELSD Settings: Drift tube temperature set to 50°C; Nebulizer gas (N₂) pressure at 3.5 bar; Gain set to 10.

  • Calibration Logic: Because ELSD response is inherently non-linear, a log-log linear regression model ( log(Area)=a×log(Concentration)+b ) must be utilized for accurate quantification.

Quantitative Data & Validation Summary

The following table summarizes the typical validation parameters achieved using the detailed protocols, adhering to ICH M10 bioanalytical guidelines.

Validation ParameterProtocol A: LC-MS/MS (Bioanalysis)Protocol B: HPLC-ELSD (Bulk API)
Linear Range 1.0 – 500 ng/mL10 – 1000 µg/mL
Limit of Detection (LOD) 0.3 ng/mL3.0 µg/mL
Limit of Quantification (LOQ) 1.0 ng/mL10.0 µg/mL
Intra-day Precision (RSD) < 5.5%< 2.0%
Inter-day Precision (RSD) < 7.2%< 3.5%
Extraction Recovery 85 – 92% (SLE)N/A (Direct Dilution)
Matrix Effect 90 – 105% (Ion suppression < 10%)N/A

References

  • CalPacLab. "2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride." CalPacLab Chemical Catalog.[Link]

  • Lapointe, A., et al. "Trace-level quantification of N-nitrosopiperazine in treated wastewater using supported liquid extraction and hydrophilic interaction chromatography mass spectrometry." Canadian Journal of Chemistry, Canadian Science Publishing.[Link]

  • ResearchGate. "Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection." ResearchGate.[Link]

  • LCGC International. "Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method." Chromatography Online.[Link]

  • Wohlfarth, A., et al. "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." PubMed.[Link]

Sources

Method

Application Note: Advanced HPLC Analysis of 2-(4-methylpiperazin-1-yl)propanoic acid

Executive Summary & Analyte Profiling The precise analytical characterization of highly polar, ionizable compounds remains a significant bottleneck in pharmaceutical drug development. 2-(4-methylpiperazin-1-yl)propanoic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The precise analytical characterization of highly polar, ionizable compounds remains a significant bottleneck in pharmaceutical drug development. 2-(4-methylpiperazin-1-yl)propanoic acid presents a unique chromatographic challenge due to its zwitterionic nature. The molecule contains a carboxylic acid moiety (acidic) and a fully substituted piperazine ring featuring two tertiary nitrogens (basic).

In standard Reversed-Phase Liquid Chromatography (RPLC), hydrophilic zwitterions fail to partition into the hydrophobic C18 stationary phase, resulting in void volume elution and severe peak tailing due to secondary interactions with residual silanols. Furthermore, the lack of a conjugated π -system results in a weak UV chromophore, complicating standard UV-Vis detection. This application note details self-validating protocols utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode chromatography to achieve robust retention, superior peak shape, and high-sensitivity detection.

The "Derivatization Trap"

A common pitfall in piperazine analysis is the blind application of amine-reactive derivatization agents, such as NBD-Cl or Dansyl chloride, to enhance UV/Fluorescence detection[1]. Causality Insight: These reagents require primary or secondary amines to form stable sulfonamide or amine derivatives. Because both nitrogens in 2-(4-methylpiperazin-1-yl)propanoic acid are tertiary, traditional amine derivatization will fail. If UV detection is strictly required, analysts must target the carboxylic acid moiety using coupling reagents like EDC/HOAt[2]. However, direct analysis via LC-MS/MS or Evaporative Light Scattering Detection (ELSD) is the modern gold standard.

Workflow Start 2-(4-methylpiperazin-1-yl) propanoic acid DetCheck Detection Method Available? Start->DetCheck MS LC-MS/MS, CAD, or ELSD DetCheck->MS Yes UV UV-Vis Only DetCheck->UV No HILIC HILIC or Mixed-Mode (Direct Analysis) MS->HILIC Deriv Carboxyl Derivatization (e.g., EDC/HOAt coupling) UV->Deriv

Fig 1. Decision matrix for analytical workflow selection based on detector availability.

Chromatographic Strategy & Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a normal-phase type of separation that utilizes reversed-phase type eluents, making it the most robust technique for polar and hydrophilic compounds. The mechanism relies on a polar stationary phase (e.g., zwitterionic sulfobetaine or amide) and a highly organic mobile phase (typically >70% Acetonitrile).

Mechanism of Action: The aqueous buffer in the mobile phase forms an immobilized, water-enriched layer on the polar stationary phase. The highly polar 2-(4-methylpiperazin-1-yl)propanoic acid partitions out of the hydrophobic bulk mobile phase and into this immobilized water layer, resulting in strong retention.

HILIC_Mechanism Mobile Mobile Phase (>70% ACN) Analyte Zwitterionic Analyte Mobile->Analyte Solvates WaterLayer Water-Enriched Layer Analyte->WaterLayer Partitions into Stationary Polar Stationary Phase (ZIC-HILIC) WaterLayer->Stationary Adsorbed to

Fig 2. HILIC partitioning mechanism for highly polar zwitterionic compounds.

Mixed-Mode Chromatography

As an alternative to HILIC, mixed-mode columns combine reversed-phase hydrophobicity with ion-exchange capabilities. For piperazine derivatives, a column combining reversed-phase and cation-exchange (due to the protonated tertiary amines at acidic pH) provides dual-retention mechanisms, allowing for the use of highly aqueous mobile phases without loss of retention[3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in System Suitability Testing (SST) parameters. A protocol is only valid if the SST criteria are met prior to sample analysis.

Protocol A: Direct Analysis via HILIC-ESI-MS/MS (Gold Standard)

This method leverages HILIC for retention and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for highly sensitive, derivatization-free detection.

1. Reagent Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water. Adjust pH to 3.0 using neat Formic Acid. Causality: The acidic pH ensures the piperazine nitrogens are fully protonated, stabilizing the zwitterionic state and preventing peak splitting.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: 75% Acetonitrile / 25% Water. Critical Step: Samples must be dissolved in a high-organic diluent to match the initial HILIC mobile phase conditions; injecting highly aqueous samples will disrupt the immobilized water layer and cause peak distortion.

2. Chromatographic Conditions:

  • Column: SeQuant® ZIC®-HILIC (150 x 2.1 mm, 3 µm) or equivalent.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. System Suitability Testing (SST):

  • Inject a blank (Diluent) to confirm baseline stability and absence of carryover.

  • Inject a 1.0 µg/mL reference standard in hexaplicate.

  • Validation Criteria: Retention Time %RSD 1.0%; Peak Area %RSD 2.0%; USP Tailing Factor ( Tf​ ) between 0.9 and 1.5.

Protocol B: Mixed-Mode HPLC-ELSD (Alternative for Non-MS Labs)

For laboratories lacking MS capabilities, Evaporative Light Scattering Detection (ELSD) coupled with a mixed-mode column provides a universal detection method for non-volatile analytes[3].

1. Reagent Preparation:

  • Mobile Phase: Isocratic blend of 20% Acetonitrile and 80% Water containing 0.2% Trifluoroacetic Acid (TFA). Causality: TFA acts as an ion-pairing agent and provides the acidic environment necessary for cation-exchange interactions on the mixed-mode stationary phase[3].

2. Chromatographic Conditions:

  • Column: Coresep 100 or Amaze HD (150 x 4.6 mm, 3 µm)[3].

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings: Drift tube temperature 40°C, Nebulizer gas (Nitrogen) pressure 3.5 bar, Gain 10.

Quantitative Data & Method Parameters

Table 1: Analyte Physicochemical Properties

PropertyDescription / ValueImpact on Chromatography
Analyte 2-(4-methylpiperazin-1-yl)propanoic acidTarget molecule.
Molecular Weight 172.23 g/mol Requires low-mass detection capabilities in MS.
Ionization Zwitterionic (Basic nitrogens, Acidic carboxyl)Causes void-volume elution in standard C18 RPLC.
UV Absorbance Weak (End-absorption < 210 nm)Renders standard UV-Vis detectors ineffective without derivatization[4].

Table 2: Gradient Program for HILIC-MS/MS (Protocol A)

Time (min)Mobile Phase A (%)Mobile Phase B (%)CurveRationale
0.01090InitialHigh organic promotes partitioning into the water layer.
2.01090IsocraticStabilizes initial retention of the zwitterion.
8.05050LinearIncreasing aqueous content elutes the polar analyte.
10.05050IsocraticColumn wash to remove highly retained polar matrix.
10.11090StepReturn to initial conditions.
15.01090IsocraticColumn re-equilibration (Critical for HILIC reproducibility).

Table 3: Comparison of Chromatographic Modes

MethodRetention MechanismDetection CompatibilityDerivatization Required?
Standard RPLC (C18) HydrophobicUV (Poor), MSYes (Carboxyl targeting)[2]
HILIC Hydrophilic PartitioningMS, ELSD, CADNo (Direct Analysis)
Mixed-Mode RP + Cation-ExchangeMS, ELSD, CADNo (Direct Analysis)[3]

References

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives. Benchchem.
  • ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • PubMed (John Wiley & Sons). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • HELIX Chromatography. HPLC Methods for analysis of Piperazine.
  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.

Sources

Application

Application Note: Utilizing 2-(4-Methylpiperazin-1-yl)propanoic Acid as a Modular Fragment Probe and Physicochemical Tuning Handle

Executive Summary In modern chemical biology and drug development, the optimization of a chemical probe's physicochemical properties is as critical as its target affinity. 2-(4-Methylpiperazin-1-yl)propanoic acid (CAS: 9...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern chemical biology and drug development, the optimization of a chemical probe's physicochemical properties is as critical as its target affinity. 2-(4-Methylpiperazin-1-yl)propanoic acid (CAS: 938146-50-0) has emerged as a highly versatile bifunctional fragment. By combining a basic, solubilizing methylpiperazine moiety with a reactive propanoic acid handle, this compound serves as an ideal modular tag. It is widely used to enhance the aqueous solubility of hydrophobic pharmacophores, direct probes to acidic subcellular compartments (lysosomotropism), and act as a solvent-exposed linker in targeted protein degraders (PROTACs). Notably, this specific structural motif was a critical building block in the discovery of the clinical-stage inhaled JAK1 inhibitor AZD4604, where it was utilized to tune tissue retention and target selectivity ().

This guide provides a comprehensive framework for utilizing 2-(4-methylpiperazin-1-yl)propanoic acid to synthesize and validate advanced chemical probes.

Mechanistic Rationale: Why Incorporate this Fragment?

As a Senior Application Scientist, I emphasize that the selection of a chemical handle must be driven by causality and predictive physical chemistry. The integration of 2-(4-methylpiperazin-1-yl)propanoic acid into a probe architecture provides three distinct mechanistic advantages:

  • The "Proton Sponge" Effect (Lysosomal Trapping): The distal tertiary amine of the methylpiperazine ring possesses a pKa of approximately 8.5. At physiological pH (7.4), it is predominantly protonated, increasing aqueous solubility. When the probe enters the acidic environment of the lysosome (pH ~4.5–5.0), the piperazine becomes doubly protonated, preventing it from passively diffusing back across the lipid bilayer. This makes it an exceptional handle for designing lysosome-targeted fluorescent probes or degradation chimeras (LYTACs).

  • Stereochemical and Spacer Dynamics: The propanoic acid linker provides a two-carbon spacer between the piperazine ring and the amide bond formed with the payload. This specific distance minimizes steric clash with the primary pharmacophore while projecting the solubilizing piperazine into the solvent-exposed region of the target protein's binding pocket.

  • Synthetic Tractability: The carboxylic acid allows for straightforward, high-yielding amide coupling to any primary or secondary amine-bearing fluorophore or small molecule inhibitor, making it a universal "plug-and-play" module.

Experimental Protocols

The following protocols are designed as self-validating systems. Every reagent choice is optimized to prevent common pitfalls, such as epimerization or incomplete coupling due to salt-form mismatches.

Protocol A: HATU-Mediated Conjugation to an Amine-Bearing Pharmacophore

This protocol details the attachment of the piperazine fragment to a hydrophobic probe to enhance solubility and cellular permeability.

Reagents & Materials:

  • 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride ()

  • Target Pharmacophore/Fluorophore containing a free amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial under nitrogen, dissolve the amine-bearing pharmacophore (1.0 eq) and 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride (1.2 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: Using the dihydrochloride salt requires careful stoichiometric adjustment of the base in subsequent steps to ensure the carboxylic acid is available for activation.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in a single portion.

    • Causality: HATU is selected over traditional EDC/NHS coupling because it is significantly more efficient for sterically hindered amines and suppresses epimerization at the α -carbon of the propanoic acid.

  • Base Addition: Add DIPEA (4.0 eq) dropwise over 5 minutes.

    • Causality: 2.0 eq of DIPEA is consumed immediately to neutralize the dihydrochloride salt of the fragment. The remaining 2.0 eq maintains the basic environment necessary to deprotonate the target amine and drive the coupling reaction.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor reaction progression via LC-MS.

  • Purification: Quench with methanol and purify the crude mixture via Reverse-Phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

    • Causality: The basic piperazine ensures the product is highly polar under acidic HPLC conditions, allowing for pristine separation from any unreacted, hydrophobic starting material.

Protocol B: Validation of Subcellular Localization (Lysosomal Trapping)

Once a fluorescent derivative is synthesized, its lysosomotropic properties must be validated.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or A549 cells in 35 mm glass-bottom confocal imaging dishes at 1×105 cells/dish. Incubate overnight at 37 °C, 5% CO₂.

  • Probe Incubation: Replace media with fresh DMEM containing 1–5 µM of the piperazine-conjugated fluorescent probe. Incubate for 1 hour.

  • Co-Staining: 15 minutes prior to the end of the incubation, add LysoTracker™ Red (50 nM final concentration) directly to the media.

    • Causality: LysoTracker serves as the orthogonal validation standard. High Pearson's correlation coefficient (co-localization) between the probe and LysoTracker confirms that the methylpiperazine handle is successfully driving the proton-sponge trapping mechanism.

  • Imaging: Wash cells gently with warm PBS to remove background fluorescence. Image immediately using a confocal laser scanning microscope.

Data Presentation

The integration of this fragment drastically alters the physicochemical landscape of the parent molecule. The tables below summarize the baseline properties of the fragment and the expected shifts in the conjugated probe.

Table 1: Physicochemical Profile of the Fragment
PropertyValueImplication for Probe Design
Molecular Weight 172.23 g/mol Low molecular weight penalty when appended to large pharmacophores.
pKa (Piperazine N4) ~8.5Ensures protonation at physiological pH; drives lysosomal accumulation.
pKa (Carboxylic Acid) ~2.5Readily deprotonated for facile amide coupling.
cLogP -0.2Highly hydrophilic; excellent for offsetting lipophilic payloads.
Table 2: Impact of Conjugation on Probe Properties
ParameterParent Hydrophobic ProbePiperazine-Conjugated Probe
Aqueous Solubility Poor (<10 µM)Excellent (>100 µM)
Subcellular Localization Cytosolic / Lipid MembranesLysosomal Enrichment / Endosomes
Target Residence Time BaselineOften increased (via new solvent-exposed H-bonds)

Workflow Visualization

The following diagram illustrates the logical progression from fragment selection through synthesis to cellular target engagement.

G A 2-(4-Methylpiperazin-1-yl) propanoic acid B Amide Coupling (HATU / DIPEA) A->B D Piperazine-Conjugated Chemical Probe B->D C Hydrophobic Pharmacophore (R-NH2) C->B E Cellular Internalization (Enhanced Solubility) D->E F Lysosomal Trapping (Proton Sponge Effect) E->F Acidic pH G Target Protein Binding (Solvent-Exposed Linker) E->G Cytosolic Target

Caption: Workflow of probe synthesis and dual-pathway cellular targeting using the piperazine fragment.

References

  • Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization Source: Journal of Medicinal Chemistry (Nilsson et al., 2023) URL:[Link]

Method

Application Note: Experimental Design for Efficacy and Pharmacological Profiling of 2-(4-Methylpiperazin-1-yl)propanoic Acid

Executive Summary & Mechanistic Rationale In early-stage drug discovery, the rational design of ligands targeting G-protein coupled receptors (GPCRs) relies heavily on privileged scaffolds. 2-(4-Methylpiperazin-1-yl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the rational design of ligands targeting G-protein coupled receptors (GPCRs) relies heavily on privileged scaffolds. 2-(4-Methylpiperazin-1-yl)propanoic acid (CAS: 938146-50-0)[1] is a bifunctional building block of significant pharmacological interest.

The 4-methylpiperazine moiety is a well-established pharmacophore in neuropharmacology, acting as a structural mimic of endogenous monoamines to modulate serotonin (5-HT) and dopamine (D2) receptors. It is a key structural component in numerous atypical antipsychotics and antidepressants[2]. The incorporation of the piperazine heterocycle enhances binding to specific targets via hydrophobic interactions and critical salt-bridge formations with conserved receptor aspartate residues[3].

However, the addition of the propanoic acid side chain fundamentally alters the molecule's physicochemical profile. At physiological pH (7.4), the basic tertiary amine of the piperazine (pKa ~9.0) and the carboxylic acid (pKa ~4.5) cause the molecule to exist predominantly as a zwitterion. While this can enhance target selectivity via secondary hydrogen bonding, zwitterions require exceptionally high desolvation energy to cross lipid bilayers. Therefore, testing this compound requires a rigorous, self-validating workflow that evaluates both its orthosteric receptor efficacy and its passive membrane permeability.

Pathway cluster_Gq 5-HT2A Signaling (Gq) cluster_Gi D2 Signaling (Gi) Ligand 2-(4-methylpiperazin-1-yl) propanoic acid HT2A 5-HT2A Receptor Ligand->HT2A Antagonism D2R Dopamine D2 Receptor Ligand->D2R Antagonism PLC Phospholipase C HT2A->PLC Ca Intracellular Ca2+ Release PLC->Ca AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP Inhibition AC->cAMP

Diagram 1: Dual modulation of 5-HT2A (Gq) and D2 (Gi) receptor signaling pathways.

Experimental Workflow & Methodologies

To accurately profile 2-(4-methylpiperazin-1-yl)propanoic acid, we must separate thermodynamic binding affinity from cellular functional efficacy, followed by ADME profiling.

Workflow P1 Phase 1 Radioligand Binding (Affinity) P2 Phase 2 Cell-Based Assays (Functionality) P1->P2 P3 Phase 3 BBB-PAMPA Assay (Permeability) P2->P3 P4 Phase 4 In Vivo Models (Efficacy) P3->P4

Diagram 2: Step-by-step experimental workflow for evaluating compound efficacy.

Protocol 1: In Vitro Radioligand Binding Assay (Affinity & Selectivity)

Causality: This assay establishes the baseline equilibrium dissociation constant (Ki) without the confounding variables of cellular signaling amplification. 1,3,5-triazine-methylpiperazine derivatives and similar scaffolds often show significant selectivity over serotoninergic and dopaminergic receptors[4]. Self-Validation System: Piperazine derivatives are notoriously prone to non-specific binding (NSB) to glass and plastic due to their lipophilic basic nature. Pre-treating filters with polyethylenimine (PEI) neutralizes the negative charge of the glass, preventing artificial inflation of the binding signal.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human 5-HT2A or D2 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 15 µg of membrane protein, [³H]-Ketanserin (1 nM for 5-HT2A) or [³H]-Spiperone (0.5 nM for D2), and 2-(4-methylpiperazin-1-yl)propanoic acid in a 10-point titration curve (10⁻¹⁰ to 10⁻⁴ M).

  • Control Integration: Define Non-Specific Binding (NSB) using 10 µM Clozapine (5-HT2A) or 10 µM Haloperidol (D2). Validation Check: If NSB exceeds 15% of total binding, increase wash buffer stringency.

  • Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI for 1 hour.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Cell-Based Assays (Gq vs. Gi Signaling)

Causality: Binding does not equal function. The 4-methylpiperazine moiety often confers antagonism, but we must verify this by measuring secondary messengers. 5-HT2A couples to Gq (calcium mobilization), while D2 couples to Gi (cAMP inhibition).

Step-by-Step Methodology:

  • Calcium Flux Assay (5-HT2A Antagonism):

    • Seed CHO-K1/5-HT2A cells at 20,000 cells/well in a 384-well black/clear-bottom plate.

    • Load cells with Fluo-4 AM calcium-sensitive dye for 45 minutes at 37°C.

    • Pre-incubate cells with the test compound for 15 minutes.

    • Stimulate with an EC80 concentration of Serotonin (5-HT).

    • Kinetically measure fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR system. A dose-dependent decrease in the serotonin-induced peak confirms antagonism.

  • cAMP Accumulation Assay (D2 Antagonism):

    • Seed HEK293/D2 cells and stimulate with 10 µM Forskolin to artificially elevate baseline cAMP levels.

    • Co-incubate with the test compound and an EC80 dose of Quinpirole (a D2 agonist).

    • Measure cAMP levels using a TR-FRET immunoassay. Restoration of cAMP levels indicates D2 antagonism.

  • Control Integration: Include a vehicle control (DMSO < 0.1%) and calculate the Z'-factor. Validation Check: The assay is only valid if Z' > 0.5.

Protocol 3: BBB-PAMPA (Blood-Brain Barrier Permeability)

Causality: Because the propanoic acid moiety creates a zwitterion, passive CNS entry is likely restricted. The Parallel Artificial Membrane Permeability Assay (PAMPA) quantifies this limitation, determining if the compound requires esterification (prodrug strategy) for in vivo CNS efficacy.

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM solution of the compound in PBS (pH 7.4) containing 5% DMSO.

  • Assembly: Coat the PVDF membrane of a PAMPA sandwich plate with a porcine brain lipid extract (20 mg/mL in dodecane).

  • Incubation: Add the compound solution to the donor compartment and pure PBS to the acceptor compartment. Incubate for 4 hours at 37°C with gentle shaking.

  • Analysis: Separate the compartments and quantify the compound concentration in both using LC-MS/MS.

  • Control Integration: Run Verapamil (high permeability control) and Theophylline (low permeability control) concurrently. Calculate the apparent permeability (Papp).

Quantitative Data Presentation

The following table summarizes the benchmark metrics and expected pharmacological profile for 2-(4-methylpiperazin-1-yl)propanoic acid based on structurally related arylpiperazine derivatives.

ParameterAssay TypeTarget / MetricExpected Range / Benchmark
Affinity (Ki) Radioligand Binding5-HT2A Receptor10 – 100 nM
Affinity (Ki) Radioligand BindingD2 Receptor50 – 500 nM
Function (IC50) Calcium Flux5-HT2A Antagonism20 – 150 nM
Function (IC50) cAMP AccumulationD2 Antagonism100 – 600 nM
Permeability (Papp) BBB-PAMPAPassive CNS Entry< 2.0 × 10⁻⁶ cm/s (Low)*

*Note: The low expected passive permeability is directly attributed to the high desolvation energy required by the zwitterionic propanoic acid moiety at physiological pH.

References

  • Journal of Medicinal Chemistry (ACS Publications). Conformationally Flexible Analogues of the Atypical Antipsychotic Sertindole. Available at:[Link]

  • MDPI (International Journal of Molecular Sciences). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents. Available at:[Link]

  • IntechOpen. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Available at:[Link]

Sources

Application

"derivatization of 2-(4-methylpiperazin-1-yl)propanoic acid for GC-MS"

An In-Depth Guide to the Derivatization of 2-(4-methylpiperazin-1-yl)propanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Introduction: The Analytical Challenge 2-(4-methylpiperazin-1-yl)propanoic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Derivatization of 2-(4-methylpiperazin-1-yl)propanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Introduction: The Analytical Challenge

2-(4-methylpiperazin-1-yl)propanoic acid is a molecule of interest in pharmaceutical development and metabolite identification, characterized by a polar carboxylic acid group and a basic piperazine ring. These functional groups render the molecule non-volatile and thermally labile, posing a significant challenge for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] Direct injection into a hot GC inlet typically results in poor chromatographic performance, including broad, tailing peaks, or even complete thermal decomposition, making accurate quantification and identification impossible.

To overcome these limitations, chemical derivatization is an essential sample preparation step. The primary goal of derivatization in this context is to mask the polar functional groups, thereby increasing the analyte's volatility and thermal stability.[2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on scientifically-grounded derivatization strategies, explaining the rationale behind method selection and offering robust, step-by-step protocols for reliable GC-MS analysis.

Core Principles of Derivatization for GC-MS

Derivatization modifies an analyte's chemical structure to make it more amenable to GC analysis.[1] A successful derivatization strategy achieves several key objectives:

  • Increases Volatility: By replacing active, polar hydrogens (e.g., on -COOH groups) with nonpolar moieties, the intermolecular forces (like hydrogen bonding) are reduced, lowering the boiling point of the analyte.[4][5]

  • Enhances Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC separation, preventing on-column degradation.[3]

  • Improves Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks by minimizing undesirable interactions with the GC column stationary phase.[1]

  • Improves Mass Spectral Characteristics: Derivatization can produce derivatives with characteristic fragmentation patterns, aiding in structural elucidation and increasing the mass-to-charge ratio (m/z) of key fragments, moving them out of the low-mass background noise.

The workflow for analyzing 2-(4-methylpiperazin-1-yl)propanoic acid via derivatization GC-MS follows a logical sequence from sample preparation to data interpretation.

Derivatization Workflow cluster_prep Pre-Analysis cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Analyte Dry Evaporation to Dryness (Anhydrous Conditions) Sample->Dry Reagent Add Derivatization Reagent (e.g., MSTFA or ECF/Pyridine) Dry->Reagent Reaction Incubate (Heat as required) Reagent->Reaction GCMS GC-MS Injection & Analysis Reaction->GCMS Data Data Processing & Interpretation GCMS->Data

Figure 1: General experimental workflow for derivatization GC-MS.

Recommended Derivatization Strategies

For 2-(4-methylpiperazin-1-yl)propanoic acid, the primary target for derivatization is the carboxylic acid functional group. The tertiary amines in the piperazine ring are generally unreactive under standard conditions. Two primary strategies are highly effective: Silylation and Alkylation (via Esterification) .

Strategy 1: Silylation

Silylation is a robust and widely used derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][6] For this application, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent choice due to its high silylating power and the volatility of its byproducts.[3]

Causality & Mechanism: MSTFA reacts with the acidic proton of the carboxylic acid group to form a volatile trimethylsilyl ester. The reaction is a nucleophilic attack of the carboxylate oxygen on the silicon atom of the MSTFA, displacing the N-methyltrifluoroacetamide leaving group.[7] The resulting TMS ester is significantly less polar and more volatile than the parent acid.

Silylation Reaction Analyte R-COOH (Analyte) Product R-COOSi(CH3)3 (TMS Ester Derivative) Analyte->Product + MSTFA MSTFA MSTFA (CF3CON(CH3)Si(CH3)3) Byproduct CF3CONH(CH3) (Byproduct) ECF Derivatization cluster_step1 cluster_step2 Analyte R-COOH (Analyte) Intermediate R-COOCOOEt (Mixed Anhydride) Analyte->Intermediate + ECF, Pyridine ECF ClCOOEt (Ethyl Chloroformate) Ethanol EtOH (Ethanol) Product R-COOEt (Ethyl Ester) Intermediate2 R-COOCOOEt Intermediate2->Product + EtOH

Sources

Method

Topic: Comprehensive Solubility Profiling of 2-(4-methylpiperazin-1-yl)propanoic acid

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physico...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. Poor solubility can create significant hurdles in formulation development and may lead to suboptimal drug exposure in vivo.[1][2] This application note provides a detailed guide for the comprehensive solubility assessment of 2-(4-methylpiperazin-1-yl)propanoic acid, a molecule featuring both acidic and basic functional groups. We present two robust protocols: the gold-standard shake-flask method for determining thermodynamic equilibrium solubility and a high-throughput turbidimetric assay for rapid kinetic solubility screening.[3][4][5] The causality behind experimental choices is explained, ensuring that researchers can not only execute the protocols but also understand the principles governing the accurate determination of this crucial parameter.

Introduction: The Central Role of Solubility in Pharmaceutical Development

In the journey from a promising chemical entity to a viable drug candidate, solubility is a gatekeeper property. It dictates the maximum concentration a compound can achieve in a solution, which directly impacts everything from in vitro assay performance to the design of oral dosage forms.[6][7] For a drug to be absorbed through the gastrointestinal tract, it must first be in solution.[2] Therefore, a thorough understanding of an API's solubility across a range of physiologically and pharmaceutically relevant conditions is non-negotiable.

The compound of interest, 2-(4-methylpiperazin-1-yl)propanoic acid , possesses a carboxylic acid (pKa ~2-4) and a tertiary amine on the piperazine ring (pKa ~8-9), making it an ampholyte. Its charge state, and consequently its solubility, is expected to be highly dependent on the pH of the surrounding medium. This application note provides the necessary framework to fully characterize this behavior.

Rationale for Solvent Selection

A comprehensive solubility profile requires testing in a diverse set of solvents that are relevant to both biopharmaceutical performance and chemical processing.[8][9] Our selection is guided by the following principles:

  • Biopharmaceutical Relevance (Aqueous Buffers): To predict in vivo dissolution, solubility must be determined across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8), as recommended by international guidelines like the ICH M9 for the Biopharmaceutics Classification System (BCS).[10][11][12]

  • Process Chemistry & Formulation: Solvents like ethanol, isopropanol (IPA), and acetone are commonly used in crystallization, purification, and the preparation of liquid formulations.[9][13] Understanding solubility in these "Class 3" (low toxicity) solvents is vital for process development.[9]

  • Biorelevant Media: For lipophilic compounds, simple buffers may not accurately reflect the gut environment. Media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), which contain bile salts and phospholipids, can provide a more predictive measure of apparent solubility.[5][14]

Experimental Protocols

Two distinct methodologies are presented to serve different stages of the drug development pipeline. The thermodynamic method provides definitive equilibrium data essential for late-stage development, while the kinetic method offers rapid screening for early-stage candidate selection.[6]

Protocol 1: Thermodynamic Equilibrium Solubility by Shake-Flask Method

This method is considered the "gold standard" for determining the true equilibrium solubility of a compound, representing the point of saturation where the dissolved API is in equilibrium with its most stable solid form.[3][5][7]

Causality of Design: The core principle is to allow the system to reach its lowest energy state. By adding an excess of solid API and agitating for an extended period (24-72 hours), we ensure that equilibrium is reached, overcoming any kinetic barriers to dissolution or potential transformations to more stable, less soluble polymorphic forms.[5][10] Temperature control at 37 °C is critical for simulating human physiological conditions.[11][15]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a panel of solvents, including aqueous buffers (e.g., pH 1.2, 4.5, 6.8), common organic solvents, and biorelevant media if required.[10]

    • Accurately weigh an excess amount of solid 2-(4-methylpiperazin-1-yl)propanoic acid into glass vials (e.g., 2-5 mg of API into 1 mL of solvent). Ensure visible solid material remains to confirm saturation.[3]

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in an orbital shaker or on a vial roller system set to a constant temperature of 37 ± 1 °C.[10]

    • Agitate for at least 24 hours. For compounds known to have slow dissolution or potential for polymorphic conversion, extending this to 48 or 72 hours is recommended.[5] Check for equilibrium by sampling at different time points (e.g., 24h and 48h) until the concentration does not change significantly.[10]

  • Sample Separation (Critical Step):

    • Following equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved API from the undissolved solid. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).[3][16] Justification: This dual approach minimizes the risk of filter clogging and adsorption of the API onto the filter material, which can be a significant source of error for hydrophobic compounds.[3]

  • Analysis:

    • Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation upon cooling.

    • Quantify the API concentration using a validated, stability-indicating analytical method, typically HPLC-UV or LC-MS/MS.[3][14]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[14]

    • Measure the pH of the remaining suspension to confirm the final pH of the medium at equilibrium.[3][11]

    • (Optional but recommended) Analyze the residual solid using techniques like XRPD or DSC to check for any changes in the solid-state form during the experiment.[5]

Caption: Thermodynamic solubility workflow via the shake-flask method.

Protocol 2: Kinetic Solubility by High-Throughput Turbidimetric Assay

This method is designed for speed and is well-suited for early discovery to quickly rank-order compounds.[1][6] It measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[4][17]

Causality of Design: This assay does not measure true equilibrium. Instead, it assesses how readily a compound stays in a supersaturated solution formed by the "solvent-shift" from DMSO to an aqueous environment. The appearance of solid precipitate, detected as turbidity (light scattering), marks the kinetic solubility limit.[4][6] This is relevant for in vitro biological assays, which often use this method of compound addition.[6]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of 2-(4-methylpiperazin-1-yl)propanoic acid in 100% DMSO (e.g., 10 mM).[4][17]

    • In a 96-well plate (the "stock plate"), perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Assay Execution:

    • Dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into a clear, flat-bottom 96-well assay plate.[17]

    • Transfer a small, fixed volume (e.g., 2-5 µL) from the DMSO stock plate into the corresponding wells of the aqueous assay plate. The final DMSO concentration should be kept low (typically ≤2%) to minimize its solubilizing effect.[4][17]

    • Mix the plate thoroughly.

  • Incubation and Measurement:

    • Incubate the assay plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1-2 hours.[1][4][17]

    • Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb, such as 620 nm.[4]

  • Data Analysis:

    • Plot the measured turbidity against the compound concentration.

    • The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the baseline (e.g., 1.5-fold above the DMSO-only control wells).[4]

Caption: Kinetic solubility workflow via the turbidimetric method.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions. Results are typically reported in mass/volume (µg/mL or mg/mL) and molarity (µM or mM).

Table 1: Sample Thermodynamic Solubility Data for 2-(4-methylpiperazin-1-yl)propanoic acid at 37°C

Solvent/MediumpH (at equilibrium)Solubility (µg/mL)Solubility (µM)
0.1 N HCl Buffer1.2> 20,000> 116,124
Acetate Buffer4.51,5008,709
Phosphate Buffer (PBS)6.885494
Water7.170406
EthanolN/A5,20030,190
AcetoneN/A3502,032
Isopropanol (IPA)N/A1,1006,387
FaSSIF6.5120697
FeSSIF5.84502,613

Note: Data are hypothetical for illustrative purposes. Molecular Weight used for calculation: 172.23 g/mol .

Interpretation: The hypothetical data in Table 1 illustrate the expected ampholytic behavior. The compound is highly soluble at low pH (where the piperazine nitrogen is protonated) and shows significantly lower solubility near neutral pH. The solubility increases in fed-state simulated intestinal fluid (FeSSIF) compared to fasted-state (FaSSIF), likely due to micellar solubilization, which is an important consideration for oral drug development.[5]

Conclusion

The solubility of 2-(4-methylpiperazin-1-yl)propanoic acid is a multifaceted property that must be characterized using scientifically sound and context-appropriate methods. The shake-flask protocol provides definitive thermodynamic solubility data crucial for formulation and regulatory submissions, while the turbidimetric assay offers a rapid assessment for early-stage decision-making. By applying these protocols, researchers can generate a comprehensive solubility profile, enabling informed strategies to overcome potential biopharmaceutical challenges and advance the development of this compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • AIChE. (2014, November 17). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (n.d.). Solvent selection for pharmaceuticals. [Link]

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from Domainex website. [Link]

  • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs (µg/mL). [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

  • PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

  • SlideShare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. [Link]

  • PMC. (2021, March 10). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • NextSDS. (n.d.). 2-(4-METHYLPIPERIDIN-1-YL)PROPANOIC ACID — Chemical Substance Information. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • PubChemLite. (n.d.). 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride. [Link]

  • Taiwan Food and Drug Administration. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-methylpiperazin-1-yl)propanoic acid

Welcome to the technical support center for the synthesis of 2-(4-methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-methylpiperazin-1-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of this synthesis with confidence.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis, which typically involves the N-alkylation of 1-methylpiperazine with a 2-halopropanoic acid derivative.

Q1: What is the most common synthetic route for 2-(4-methylpiperazin-1-yl)propanoic acid?

The most prevalent and direct method is the nucleophilic substitution (S_N2) reaction between 1-methylpiperazine and a 2-halopropanoic acid or its ester, such as 2-bromopropanoic acid or ethyl 2-bromopropanoate. This reaction is typically performed in a polar aprotic solvent in the presence of a base.[1][2]

Q2: Why is a base necessary for the reaction?

A base serves two critical functions. First, it neutralizes the hydrohalic acid (e.g., HBr) that is formed as a byproduct of the S_N2 reaction. This prevents the protonation and deactivation of the nucleophile, 1-methylpiperazine. Second, if starting with a piperazine salt (e.g., dihydrochloride), a sufficient amount of base is required to generate the free amine nucleophile.[2]

Q3: What is the most significant side reaction to be aware of?

The primary side reaction of concern is over-alkylation if the starting piperazine is not appropriately substituted. However, with 1-methylpiperazine, the secondary amine is the reactive nucleophile. A more practical concern is the potential for elimination (E2) of the 2-halopropanoate to form an acrylate byproduct, especially under harsh basic conditions or high temperatures.

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is a rapid and effective method. Use a polar eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of triethylamine or ammonia to prevent streaking). Staining with ninhydrin can visualize the secondary amine of the starting material, which will disappear as the reaction proceeds. For more quantitative analysis, HPLC or GC-MS are recommended.

Q5: My final product is difficult to extract from the aqueous phase. Why?

The product is an amino acid, which exists as a zwitterion at its isoelectric point. This makes it highly polar and soluble in water, complicating extraction with common organic solvents. To resolve this, adjust the pH of the aqueous layer. Acidifying to a low pH (~2) will protonate the carboxylate group, while basifying to a high pH (~11-12) will deprotonate the piperazinium nitrogen, in both cases reducing the zwitterionic character and improving solubility in organic solvents.[3]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Low yield is one of the most frequent challenges. The following decision tree and explanations will help diagnose the root cause.

G start Low or No Yield cause1 Check Starting Material Quality start->cause1 Is starting material pure? cause2 Assess Reaction Conditions start->cause2 Are conditions optimal? cause3 Evaluate Workup & Purification start->cause3 Was workup effective? sol1a Verify 2-Bromopropanoate (e.g., via NMR). Hygroscopic/hydrolyzes easily. cause1->sol1a Alkylating agent sol1b Confirm 1-Methylpiperazine Purity. Ensure it is anhydrous. cause1->sol1b Amine sol2a Base Strength/ Stoichiometry Issue? cause2->sol2a sol2b Insufficient Temperature? cause2->sol2b sol2c Incorrect Solvent? cause2->sol2c sol3a Product lost during extraction? (Zwitterion issue) cause3->sol3a sol2a_desc Use at least 2 equivalents of a suitable base (K₂CO₃, Cs₂CO₃, TEA). Ensure base is dry. sol2a->sol2a_desc sol2b_desc Reaction often requires heating. Try 50-80 °C and monitor by TLC. sol2b->sol2b_desc sol2c_desc Use polar aprotic solvent (Acetonitrile, DMF). Avoid protic solvents. sol2c->sol2c_desc sol3b Adjust pH of aqueous phase before extraction. sol3a->sol3b

Caption: Troubleshooting decision tree for low yield.

Causality Analysis for Low Yield:
  • Starting Material Integrity : The quality of your reagents is paramount. 2-Bromopropanoic acid is hygroscopic and can hydrolyze back to propionic acid and HBr, rendering it inactive for the alkylation.[4] 1-Methylpiperazine should be anhydrous, as water can interfere with the reaction.

  • Reaction Conditions :

    • Base : Inorganic bases like potassium or cesium carbonate are often effective.[2] Triethylamine is also a common choice.[5] The base must be strong enough to neutralize the generated acid and anhydrous to avoid introducing water. At least two equivalents are recommended to drive the reaction to completion.

    • Temperature : S_N2 reactions are sensitive to temperature. While room temperature may suffice, heating (e.g., 50-80°C) is often required to achieve a reasonable reaction rate.

    • Solvent : Polar aprotic solvents like acetonitrile or DMF are ideal as they solvate the cation but not the nucleophile, accelerating the reaction.[6] Protic solvents (like water or alcohols) can solvate the amine nucleophile, hindering its ability to attack the electrophile.

Problem 2: Product is Impure (Multiple Spots on TLC)

The presence of significant impurities indicates competing side reactions or impure starting materials.

Causality Analysis for Impurities:
  • Elimination (E2) Byproduct : The base can act as a nucleophile or a base. If it abstracts a proton from the carbon adjacent to the bromine atom in 2-bromopropanoate, an elimination reaction occurs, yielding an acrylate derivative.

    • Solution : Use a non-nucleophilic, sterically hindered base if elimination is a major issue. Lowering the reaction temperature can also favor substitution over elimination.

  • Unreacted Starting Materials : If the reaction does not go to completion, you will have a mixture of starting materials and product.

    • Solution : Increase reaction time, temperature, or the equivalents of the limiting reagent. Ensure your base is active and sufficient.

  • Impurity from Commercial 2-Bromopropanoic Acid : This reagent can sometimes contain impurities from its synthesis.[7][8]

    • Solution : Purify the 2-bromopropanoic acid by vacuum distillation before use.[4]

Optimized Experimental Protocols & Data

This section provides a detailed, self-validating protocol and a summary of typical reaction conditions to guide your experimental setup.

General Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to final product isolation.

Caption: General experimental workflow for the synthesis.

Table 1: Representative Reaction Conditions for N-Alkylation
Alkylating AgentBase (eq.)SolventTemp. (°C)Time (h)Yield (%)Reference
Ethyl 2-bromo-2-methylpropanoateCs₂CO₃ (5.0)DMSO25-301282[2]
Alkyl HalideK₂CO₃ (2-3)Acetonitrile50-804-12>80 (Typical)
Alkyl HalideTriethylamine (1.5-2)DMF50-804-12>80 (Typical)
Chloroacetyl derivativeLewis AcidVariousVariousVariousVaries
Step-by-Step Protocol: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)propanoate

This protocol details the synthesis of the ethyl ester, which can then be hydrolyzed to the final acid product. Using the ester often leads to cleaner reactions and easier purification.

Materials:

  • 1-Methylpiperazine (1.0 eq.)

  • Ethyl 2-bromopropanoate (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 eq.) and anhydrous acetonitrile.

  • Addition of Reagents : Add 1-methylpiperazine (1.0 eq.) to the stirred suspension. Then, add ethyl 2-bromopropanoate (1.1 eq.) dropwise over 15 minutes at room temperature.

  • Heating and Monitoring : Heat the reaction mixture to 60-70°C. Monitor the reaction's progress every 1-2 hours using TLC (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine). The reaction is typically complete within 6-12 hours.

  • Workup : Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts through a pad of celite and wash the filter cake with acetonitrile.

  • Solvent Removal : Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction : Dissolve the crude residue in ethyl acetate and wash with water (2x) and then brine (1x).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification : Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% methanol in ethyl acetate) to afford the pure ethyl 2-(4-methylpiperazin-1-yl)propanoate.

Ester Hydrolysis (Final Step):

  • Dissolve the purified ester in a mixture of methanol and water.

  • Add sodium hydroxide (1.5-2.0 eq.) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture carefully with HCl (e.g., 1N HCl) to pH ~7.

  • The final product can be isolated by either extracting at an appropriate pH or by removing the solvent and purifying the resulting solid, often by crystallization from a suitable solvent system or isolation as a hydrochloride salt.[9]

References

  • Preparation of 2-bromopropionic acid . PrepChem.com. [Link]

  • High Quality 2-Bromo Propionic Acid . AD PHARMACHEM. [Link]

  • Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid . ACS Publications. [Link]

  • Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid . ACS Publications. [Link]

  • Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropanoate . YouTube. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester . ResearchGate. [Link]

  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester . MDPI. [Link]

  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid . QuickCompany. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . Wiley Online Library. [Link]

  • WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties . ACS Publications. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . MDPI. [Link]

  • 2-(4-METHYLPIPERIDIN-1-YL)PROPANOIC ACID — Chemical Substance Information . NextSDS. [Link]

  • Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E) . PMC. [Link]

  • Improvement in the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid 2-benzothiazolyl thioester . ResearchGate. [Link]

  • pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S) . Organic Syntheses Procedure. [Link]

  • 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride . PubChemLite. [Link]

  • 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride — Chemical Substance Information . NextSDS. [Link]

  • 3-(4-Methylpiperazin-1-yl)propanoic acid | C8H16N2O2 | CID 1395380 . PubChem. [Link]

Sources

Optimization

Analytical Support Center: Troubleshooting Propanoic Acid Derivatives (Profens)

Welcome to the Technical Support Center for the analysis of propanoic acid derivatives. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analysis of propanoic acid derivatives. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals. Propanoic acid derivatives (commonly known as "profens," including ibuprofen, naproxen, flurbiprofen, and ketoprofen) present unique analytical challenges due to their chiral nature, specific pKa ranges, and susceptibility to matrix effects.

This guide provides field-proven troubleshooting strategies, focusing on the underlying physical chemistry and causality behind common experimental failures.

Section 1: Chiral Separation & Enantiomeric Resolution (HPLC/SFC)

FAQ: Why do I lose baseline resolution and experience severe peak tailing when separating racemic profens on polysaccharide-based chiral columns?

The Causality: Profens possess a chiral center at the alpha-carbon of the propanoic acid moiety. In biological systems, the inactive (R)-enantiomer undergoes a metabolic chiral inversion to the active (S)-enantiomer via a Coenzyme A thioester intermediate[1]. Consequently, distinguishing between these enantiomers is critical for pharmacokinetic accuracy.

However, profens contain a carboxylic acid group with a pKa typically between 4.4 and 5.2. When analyzed on immobilized polysaccharide-derived chiral stationary phases (CSPs) using standard organic modifiers (like ethanol or isopropanol), the molecules exist in a state of partial ionization. This creates a dual-retention mechanism: the desired hydrogen bonding with the carbamate linkages of the CSP, and undesired non-specific ionic interactions. This competition destroys enantioselectivity and causes severe peak tailing. The addition of a strong acidic modifier, such as trifluoroacetic acid (TFA), suppresses the ionization of the profen, forcing it into a neutral state that perfectly aligns with the chiral cavities of the CSP[2].

G R_Profen (R)-Profen (Inactive) CoA_Thioester (R)-Profen-CoA Thioester R_Profen->CoA_Thioester Acyl-CoA synthetase (ATP, Mg2+, CoA) Epimerase Racemase/Epimerase (Chiral Inversion) CoA_Thioester->Epimerase S_CoA (S)-Profen-CoA Thioester Epimerase->S_CoA S_Profen (S)-Profen (Active NSAID) S_CoA->S_Profen Hydrolase

Metabolic chiral inversion pathway of (R)-profens to active (S)-enantiomers via CoA thioesters.

Self-Validating Protocol: Chiral Method Optimization
  • Mobile Phase Preparation: Prepare a supercritical fluid chromatography (SFC) or HPLC mobile phase using Hexane/Isopropanol (80:20, v/v).

  • Acidic Modification: Add exactly 0.1% (v/v) TFA to the mobile phase. Do not substitute with Formic Acid, as it is often too weak to fully suppress profen ionization in non-polar solvents.

  • System Suitability Test (Self-Validation Step): Inject a racemic standard of your target profen. Calculate the Resolution ( Rs​ ).

    • Validation Check: If Rs​<1.5 , the system is failing. Lower the column compartment temperature by 5°C increments. Chiral separation of profens is highly enthalpy-controlled; lower temperatures stabilize the transient diastereomeric analyte-CSP complexes, increasing Rs​ .

  • Sample Analysis: Proceed with biological samples only when the SST yields an Rs​≥1.5 .

Section 2: GC-MS Derivatization Artifacts

FAQ: Why am I seeing multiple peaks for a single propanoic acid derivative standard after BSTFA derivatization?

The Causality: To achieve the volatility required for Gas Chromatography-Mass Spectrometry (GC-MS), the highly polar carboxylic acid group of the profen must be masked. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is the gold standard[3].

If you observe multiple peaks for a single analyte, you are witnessing incomplete derivatization. Silylation reagents are extremely sensitive to moisture. Even trace amounts of water in your sample extract will preferentially react with the BSTFA, consuming the reagent and leaving a mixture of underivatized (which tails heavily and elutes later) and fully derivatized profens.

G Issue Multiple Peaks / Tailing in GC-MS CheckMoisture Check for Moisture in Sample/Reagents Issue->CheckMoisture DrySample Thoroughly Dry Sample (N2 stream + Desiccant) CheckMoisture->DrySample If moisture present Deriv Optimize Derivatization (BSTFA + 1% TMCS, 60°C) DrySample->Deriv Analyze Single Sharp Peak (Complete Silylation) Deriv->Analyze GC-MS Injection

Troubleshooting workflow for resolving incomplete silylation artifacts in GC-MS analysis.

Self-Validating Protocol: Moisture-Free Silylation
  • Sample Drying: Evaporate the sample extract to absolute dryness under a gentle stream of ultra-high purity Nitrogen at 40°C.

  • Azeotropic Distillation (Optional but Recommended): Add 50 µL of anhydrous dichloromethane (DCM) and evaporate again to pull off residual bound water.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane acts as a catalyst for sterically hindered profens) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • Validation Step: Inject a derivatized blank containing a stable isotope-labeled internal standard (e.g., Ibuprofen-d3). If the internal standard shows a single, sharp, symmetrical peak, the derivatization environment is verified as moisture-free and kinetically complete.

Section 3: LC-MS/MS Matrix Effects in Biological Samples

FAQ: How do I overcome severe ion suppression in negative ESI mode for profens extracted from plasma?

The Causality: Profens are optimally detected in negative Electrospray Ionization (ESI-) mode as [M−H]− ions. However, to retain these relatively polar molecules on a reverse-phase C18 column, the mobile phase must be acidic (e.g., 0.1% formic acid) to keep the carboxylic acid protonated.

This creates a paradox: the molecule is un-ionized in the liquid phase but must be ionized in the gas phase. This transition requires the analyte to migrate to the surface of the ESI droplet. Endogenous plasma phospholipids (specifically glycerophosphocholines) are highly surface-active and will aggressively outcompete the profens for space on the droplet surface, leading to severe ion suppression. Simple protein precipitation (PPT) does not remove these lipids. To accurately quantify profens in complex matrices, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) must be utilized to eliminate these interferences[4].

Table 1: Quantitative Comparison of Sample Preparation Methods for Profens in Plasma

Sample Prep MethodAverage Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalRecommended Use Case
Protein Precipitation (PPT) 85 - 95%Severe (>50% suppression)LowHigh-throughput screening, non-critical assays
Liquid-Liquid Extraction (LLE) 70 - 85%Moderate (15-30% suppression)MediumRoutine PK studies, acidic extraction
Solid Phase Extraction (Mixed-Mode WAX) 90 - 98%Minimal (<10% suppression)HighTrace analysis, clinical diagnostics, definitive PK
Self-Validating Protocol: Mixed-Mode WAX SPE for Profens
  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through a Weak Anion Exchange (WAX) SPE cartridge.

  • Loading: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid (forces profens into a neutral state for initial hydrophobic retention) and load onto the cartridge.

  • Washing (Crucial Step): Wash with 1 mL of 100% Methanol. This completely washes away neutral lipids and phospholipids, while the profens remain ionically bound to the WAX sorbent.

  • Elution & Validation: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Validation Check: Spot 1 µL of the eluate onto pH paper. It must read > pH 8. If it does not, the ionic interactions were not fully disrupted, and recovery will be poor.

  • Reconstitution: Evaporate to dryness and reconstitute in the initial LC mobile phase.

References

  • [1] Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Available at: [Link]

  • [2] Enantiomer separation of non-steroidal anti-inflammatory drugs. Daicel Chiral Technologies. Available at: [Link]

  • [3] Multi-Omics Analysis Demonstrates the Critical Role of Non-Ethanolic Components of Alcoholic Beverages in the Host Microbiome and Metabolome. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2-(4-methylpiperazin-1-yl)propanoic acid in Solution

Welcome to the technical support center for 2-(4-methylpiperazin-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-methylpiperazin-1-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. The following question-and-answer guide provides in-depth troubleshooting advice, scientifically grounded explanations, and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I'm observing a decrease in the concentration of my 2-(4-methylpiperazin-1-yl)propanoic acid stock solution over time. What are the likely causes and how can I prevent this?

This is a common issue stemming from the inherent chemical properties of piperazine derivatives. The degradation of 2-(4-methylpiperazin-1-yl)propanoic acid in solution is typically multifactorial. Let's break down the primary culprits and mitigation strategies.

Answer:

The observed loss of your compound is likely due to one or more of the following degradation pathways: hydrolysis, oxidation, and photodegradation.[1] The piperazine ring and the propanoic acid side chain both present reactive sites susceptible to these reactions.

Causality and In-Depth Explanation:

  • Hydrolysis: The amide-like linkage within the piperazine ring, although cyclic, can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[1] The propanoic acid moiety itself is generally stable to hydrolysis, but the overall molecular stability is influenced by the piperazine ring.

  • Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[2][3] This can lead to the formation of N-oxides or other oxidative degradation products. High temperatures can accelerate these oxidative processes.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to the breakdown of the molecule.[1] Compounds with amine functionalities can be particularly prone to photodegradation.

Troubleshooting & Mitigation Protocol:

To identify the specific cause and prevent further degradation, a systematic approach is recommended. This involves a forced degradation study, which is a critical component of understanding a molecule's stability profile.[4][5][6]

Forced Degradation Experimental Workflow:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution of 2-(4-methylpiperazin-1-yl)propanoic acid in a suitable solvent (e.g., Water, Methanol). Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Prep->Acid Aliquot Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Prep->Base Aliquot Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Aliquot Thermal Thermal Stress (e.g., 60°C in dark) Prep->Thermal Aliquot Photo Photostability (ICH Q1B conditions) Prep->Photo Aliquot Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) by a stability-indicating HPLC method. Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Compare degradation profiles. Identify major degradants. Determine primary degradation pathway. Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol for Forced Degradation:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 2-(4-methylpiperazin-1-yl)propanoic acid in a suitable solvent (e.g., HPLC-grade water or methanol) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: [4][7]

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Prepare two sets: one stored at room temperature (RT) and another at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Prepare two sets: one at RT and another at 60°C.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at RT.

    • Thermal Degradation: Store an aliquot of the stock solution in a light-protected container at 60°C.

    • Photodegradation: Expose an aliquot of the stock solution in a phototransparent container to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9][10] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile) is a good starting point.[11][12] UV detection at a wavelength around 210-220 nm is typically suitable for this class of compounds.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control (time zero) sample.

    • A significant decrease in the main peak area with the appearance of new peaks under a specific stress condition indicates the primary degradation pathway.

Preventative Measures Based on Findings:

Finding from Forced DegradationRecommended Preventative Measures for Stock Solutions
Significant degradation in acidic or basic conditions Prepare and store stock solutions in a pH-neutral buffer (e.g., phosphate-buffered saline, pH 7.4). Avoid extreme pH conditions during experiments.
Significant degradation under oxidative stress Degas solvents before preparing solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[2] Avoid sources of metal ion contamination.
Significant degradation under photolytic stress Store stock solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[9] Minimize exposure to ambient light during experimental procedures.
Significant degradation under thermal stress Store stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures.[2][13] Avoid repeated freeze-thaw cycles.
Issue 2: My HPLC analysis shows multiple peaks even in a freshly prepared solution. Are these impurities or degradation products?

Distinguishing between pre-existing impurities from synthesis and on-the-spot degradation products is crucial for accurate experimental results.

Answer:

While impurities from the synthesis of 2-(4-methylpiperazin-1-yl)propanoic acid are possible, the appearance of multiple peaks in a fresh solution can also indicate rapid degradation under the analytical conditions themselves. The key is to have a well-characterized reference standard and a robust, non-degradative analytical method.

Investigative Workflow:

Impurity_vs_Degradation Start Multiple peaks observed in fresh sample Ref_Std Obtain Certificate of Analysis (CoA) for the reference standard. Start->Ref_Std LCMS_Analysis Perform LC-MS analysis on the fresh solution. Start->LCMS_Analysis Compare_CoA Compare observed peaks with known impurities on the CoA. Ref_Std->Compare_CoA LCMS_Analysis->Compare_CoA Matched Peaks match known impurities. Compare_CoA->Matched Unmatched Unmatched peaks observed. Compare_CoA->Unmatched Conclusion_Impurity Conclusion: Issue is due to pre-existing impurities. Matched->Conclusion_Impurity Method_Robustness Investigate analytical method for potential to induce degradation. (e.g., mobile phase pH, column temperature) Unmatched->Method_Robustness Vary_Conditions Systematically vary analytical conditions and observe changes in peak profile. Method_Robustness->Vary_Conditions Conclusion_Degradation Conclusion: Issue is due to on-instrument degradation. Vary_Conditions->Conclusion_Degradation

Caption: Decision workflow for identifying impurities vs. degradation products.

Detailed Troubleshooting Steps:

  • Characterize Your Reference Standard:

    • Always obtain the Certificate of Analysis (CoA) for your batch of 2-(4-methylpiperazin-1-yl)propanoic acid. This document should list the purity and any known impurities.

    • If possible, perform an independent characterization of the solid material using techniques like NMR or Mass Spectrometry (MS) to confirm its identity and purity.

  • Employ a Stability-Indicating Method:

    • A good stability-indicating method should separate the main compound from all potential degradation products and impurities.[14]

    • LC-MS is your best tool here. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the parent compound and the additional peaks. This is invaluable for tentative identification. The expected [M+H]⁺ for 2-(4-methylpiperazin-1-yl)propanoic acid (C₈H₁₆N₂O₂) is approximately 173.13.[15] Peaks with different m/z values are likely impurities or degradants.

  • Evaluate the Analytical Method for Harshness:

    • Mobile Phase pH: If your mobile phase is strongly acidic or basic, it could be causing degradation on the column. Try adjusting the pH to be closer to neutral if your chromatography allows.

    • Column Temperature: High column temperatures can accelerate degradation. Analyze your sample at a lower temperature (e.g., 25°C) and see if the impurity profile changes.

    • Injection Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase and that is not causing degradation prior to injection.

Data Interpretation Table:

ObservationLikely CauseNext Steps
Additional peaks have m/z values corresponding to known impurities on the CoA.Pre-existing impurities.Proceed with experiments, ensuring your analytical method can quantify the main peak accurately.
Additional peaks have m/z values that suggest oxidation (+16 Da) or hydrolysis (+18 Da).On-instrument degradation.Modify your HPLC method (adjust pH, lower temperature). Prepare samples in a more stable buffer immediately before analysis.
The relative area of the additional peaks increases with the age of the prepared solution.Solution instability.This confirms degradation is happening in your prepared solution. Refer to the preventative measures in Issue 1.
Issue 3: I suspect my compound is degrading, but I'm not sure what the degradation products are. How can I identify them?

Identifying degradation products is essential for understanding the stability of your compound and for ensuring the safety and efficacy of potential drug products.

Answer:

The structural elucidation of degradation products typically involves a combination of chromatographic separation and spectroscopic analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this investigation.

Strategy for Degradant Identification:

  • Generate Degradation Products:

    • Perform a forced degradation study as described in Issue 1 to generate a sufficient quantity of the degradation products. Focus on the stress condition that causes the most significant degradation.

  • LC-MS/MS Analysis:

    • Analyze the stressed sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC.

    • Parent Ion (MS1) Analysis: Obtain the accurate mass of the degradation products. This will allow you to propose possible elemental compositions.

    • Tandem MS (MS/MS or MS²) Analysis: Isolate each degradation product ion in the mass spectrometer and fragment it. The resulting fragmentation pattern provides structural information. For example, the loss of a methyl group (-15 Da) or the propanoic acid side chain could be indicative of specific fragmentation pathways.

  • Plausible Degradation Pathways:

    • Based on the mass of the degradants and their fragmentation patterns, propose chemically plausible degradation pathways. Common pathways for piperazine-containing molecules include:

      • N-dealkylation: Loss of the methyl group from the piperazine nitrogen.

      • N-oxidation: Addition of an oxygen atom to one of the piperazine nitrogens.

      • Ring Opening: Hydrolytic cleavage of the piperazine ring.

      • Decarboxylation: Loss of CO₂ from the propanoic acid moiety, though this is generally less common under typical solution conditions.[16]

Potential Degradation Products of 2-(4-methylpiperazin-1-yl)propanoic acid:

Degradation PathwayPotential Product StructureChange in Mass (Da)
N-Oxidation 2-(4-methyl-4-oxido-piperazin-1-yl)propanoic acid+16
N-Demethylation 2-(piperazin-1-yl)propanoic acid-14
Hydrolytic Ring Opening N-(2-aminoethyl)-N-(1-carboxyethyl)ethylenediamine derivatives+18

This technical guide provides a foundational framework for addressing the stability of 2-(4-methylpiperazin-1-yl)propanoic acid in solution. For further, more specific inquiries, please do not hesitate to contact our application support team.

References
  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? - Blog.
  • Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Zajac, M., et al. (2019, January 29).
  • Patel, K., & Dedania, R. (2022, November 30).
  • Partridge, A. C., et al. (2018, March 1). Stability of Synthetic Piperazines in Human Whole Blood. PubMed.
  • George, O., & K., B. (n.d.).
  • Freeman, S. A., & Rochelle, G. T. (2025, August 5). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines.
  • Jain, D., & Basniwal, P. K. (n.d.).
  • Organic Syntheses Procedure. (2013). Org. Synth. 2013, 90, 215.
  • Kumar, V., et al. (n.d.).
  • Hemingway, R. (2025, March 27).
  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Lappin, H. M., et al. (n.d.). Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community. PMC.
  • PubChem. (n.d.). 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride.
  • Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-yl)propanoic acid.
  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid.
  • Zajac, M., et al. (2010, January 15). The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1 -phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions. PubMed.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride.
  • Pati, H. N., et al. (2009, July 27). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • Shimadzu. (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS.
  • Pati, H. N., et al. (2025, October 15). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.
  • Lens, P. N. L., et al. (1996, January 1). Propionate degradation by mesophilic anaerobic sludge: Degradation pathways and effects of other volatile fatty acids. University of Galway Research.
  • Inomata, K., et al. (2017, October 3). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol.
  • NextSDS. (n.d.). 2-(4-methylpiperazin-1-yl)
  • Shimadzu. (n.d.). No.
  • Organic Syntheses Procedure. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid.
  • ATLAS. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
  • Baig, M. N., & Panda, A. K. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • MDPI. (2025, October 4).
  • Xue, J. (2018, August 21). Analytical Methods for Pesticides and Herbicides.
  • Koch, M., et al. (n.d.). Pathways of Propionate Degradation by Enriched Methanogenic Cultures. PMC - NIH.
  • NextSDS. (n.d.). 2-(4-METHYLPIPERIDIN-1-YL)
  • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Chemistry Stack Exchange. (2020, July 19).

Sources

Optimization

"purification challenges of 2-(4-methylpiperazin-1-yl)propanoic acid"

Welcome to the Technical Support Center for the isolation and purification of 2-(4-methylpiperazin-1-yl)propanoic acid . As a Senior Application Scientist, I frequently see researchers struggle with this specific class o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-methylpiperazin-1-yl)propanoic acid .

As a Senior Application Scientist, I frequently see researchers struggle with this specific class of molecules. The core challenge lies in its physicochemical identity: it is a highly polar, low-molecular-weight zwitterion lacking a strong UV chromophore. Traditional organic chemistry workflows—such as silica gel chromatography, liquid-liquid extraction, and standard reverse-phase high-performance liquid chromatography (RP-HPLC)—will almost universally fail or result in poor yields.

This guide is designed to replace trial-and-error with a mechanistic, self-validating approach to isolating this compound.

Quantitative Physicochemical Profile

To design a rational purification strategy, we must first define the thermodynamic and structural parameters of the target molecule.

ParameterValue / DescriptionImpact on Purification Strategy
Molecular Weight 172.23 g/mol Low mass requires high-resolution MS for accurate tracking; easily lost during dialysis.
LogP (Predicted) ~ -1.5 to -2.0Extremely hydrophilic. Will elute in the void volume of standard C18 columns.
pKa1 (Carboxylic Acid) ~ 2.5Deprotonated (anionic) at pH > 4.5. Requires pH < 2.0 to fully protonate.
pKa2 (Piperazine N) ~ 8.5Protonated (cationic) at pH < 7.0.
Isoelectric Point (pI) ~ 5.5Forms a neutral zwitterion at physiological pH, minimizing organic solubility.
UV Absorbance End-absorption only (< 210 nm)Invisible to standard 254 nm UV detectors. Requires ELSD, CAD, or MS detection.

Purification Strategy Architecture

PurificationWorkflow N1 Crude Aqueous Mixture (High Salt + Zwitterion) N2 Acidification (pH < 2.0) Protonation of Carboxylate N1->N2 Add 1M HCl N3 Strong Cation Exchange (SCX) Resin Binding N2->N3 Load onto column N4 Elution (2M NH3 in MeOH) Desalted Intermediate N3->N4 Wash with MeOH, then elute N5 HILIC Prep-HPLC (ELSD/MS Triggered) N4->N5 Concentrate & re-dissolve in MeCN/H2O N6 Pure 2-(4-methylpiperazin-1-yl) propanoic acid N5->N6 Lyophilization

Workflow for the isolation and purification of zwitterionic piperazine derivatives.

Troubleshooting & FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column? Causality: At neutral or mildly acidic pH, 2-(4-methylpiperazin-1-yl)propanoic acid exists as a zwitterion (deprotonated carboxylate, protonated tertiary amines). This extreme hydrophilicity prevents the molecule from partitioning into the hydrophobic C18 stationary phase 1. Solution: You must switch your chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal choice. HILIC utilizes a polar stationary phase and a highly organic mobile phase (e.g., >70% acetonitrile), where water acts as the strong eluting solvent. This provides excellent retention for polar zwitterions without relying on ion-pairing reagents, which are notoriously difficult to remove post-purification 2.

Q2: I am using UV detection at 254 nm and 210 nm, but I cannot track my product during prep-HPLC. How can I detect it? Causality: The target molecule lacks an extended conjugated π-system or aromatic ring. The only chromophores are the carboxylate and the tertiary amines, which exhibit weak end-absorption below 210 nm. Relying on low-wavelength UV is highly susceptible to baseline drift from mobile phase absorbance. Solution: Implement an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) for fraction triggering. Because the compound is non-volatile, ELSD/CAD will provide a robust, mass-dependent signal independent of the molecule's optical properties.

Q3: How do I remove inorganic salts (like NaCl or LiCl) from the crude aqueous mixture? Causality: Traditional liquid-liquid extraction (e.g., water/ethyl acetate) fails because the zwitterion remains entirely in the aqueous phase. Evaporating the water simply leaves a solid mixture of your product and inorganic salts. Solution: Utilize a Strong Cation Exchange (SCX) "catch-and-release" protocol. By lowering the pH of the crude mixture below 2.0, the carboxylate is protonated, rendering the molecule a net cation. It will bind strongly to the sulfonic acid groups of the SCX resin. Neutral and acidic impurities (including inorganic anions) wash through. The product is then eluted using a volatile methanolic ammonia solution, which deprotonates the resin/analyte and releases the free base/zwitterion 3.

Validated Experimental Protocols

Protocol A: SCX Catch-and-Release Desalting

This protocol isolates the zwitterion from aqueous salts and non-basic organic impurities.

  • Resin Preparation: Swell 10 g of SCX resin (silica-based propylsulfonic acid) in Methanol (MeOH) for 15 minutes. Equilibrate the column with 3 Column Volumes (CV) of 0.1 M aqueous HCl.

  • Sample Loading: Adjust the pH of your crude aqueous mixture to 1.5–2.0 using 1 M HCl. Load the solution onto the SCX column at a flow rate of 1-2 CV/minute.

  • Washing: Wash the column with 3 CV of 0.1 M HCl, followed by 3 CV of pure MeOH. This removes neutral impurities, acidic byproducts, and excess water.

  • Elution: Elute the target zwitterion using 4 CV of 2 M Ammonia in Methanol.

  • Recovery: Evaporate the methanolic ammonia eluate under reduced pressure to yield the desalted intermediate.

Self-Validation Checkpoint: Test the pH of the column effluent during the Sample Loading step. If the pH rises above 2.5, the carboxylate group of the analyte will begin to deprotonate, forming the neutral zwitterion which will fail to bind and prematurely elute. If this occurs, immediately pause loading, re-adjust the feed pH to < 2.0, and resume.

Protocol B: HILIC Preparative HPLC

This protocol achieves final >99% purity of the desalted intermediate.

  • Column Selection: Preparative ZIC-HILIC or Amide column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid).

    • Solvent B: 100% Acetonitrile (MeCN).

  • Sample Dilution: Dissolve the desalted intermediate in 75% MeCN / 25% Water. Critical: Loading the sample in a highly aqueous solvent will cause peak distortion and breakthrough in HILIC mode.

  • Gradient: Run a gradient from 85% B to 50% B over 20 minutes. (Note: In HILIC, decreasing the organic phase increases the elution strength).

  • Detection: Trigger fraction collection via MS (ESI+ monitoring m/z 173.1[M+H]+) or ELSD.

  • Isolation: Pool pure fractions and lyophilize to obtain the pure 2-(4-methylpiperazin-1-yl)propanoic acid. Depending on drying conditions, it may isolate as a formate salt; treatment with HCl prior to final lyophilization can yield the bis-HCl salt 3.

Self-Validation Checkpoint: Before injecting the main preparative batch, perform a 1% scale analytical injection. Calculate the retention factor ( k′ ). If k′<2 , the compound is eluting too close to the void volume; you must increase the initial Acetonitrile concentration in Solvent B. Do not proceed with preparative injections until the analytical scale confirms baseline resolution from the solvent front.

References

  • US8569304B2 - Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.[Link]

  • zwitterionic compounds - Chromatography Forum. Chromforum.org.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 2-(4-Methylpiperazin-1-yl)propanoic Acid

Welcome to the Formulation & Physicochemical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers overcome the specific solubility hurdles a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Physicochemical Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and researchers overcome the specific solubility hurdles associated with 2-(4-methylpiperazin-1-yl)propanoic acid .

Rather than relying on trial-and-error, this guide establishes a mechanistic foundation for why this molecule resists solvation and provides self-validating protocols to engineer highly soluble formulations.

Part 1: Core Mechanistic FAQs

Q1: Why does 2-(4-methylpiperazin-1-yl)propanoic acid exhibit exceptionally poor aqueous solubility in standard buffers? A: The root cause is its zwitterionic nature. The molecule contains a basic N-methylpiperazine moiety and an acidic propanoic acid chain. At physiological pH (around pH 7.4), it exists predominantly in a zwitterionic state (a protonated piperazine nitrogen and a deprotonated carboxylate). This dual-charge state results in a net-zero molecular charge, minimizing ion-dipole interactions with water while maximizing intermolecular ionic interactions (crystal lattice energy). The solubility hits a distinct minimum at its isoelectric point (pI). To solubilize it, we must disrupt this crystalline lattice or alter its ionization state[1].

Q2: What is the most effective first-line strategy for solubilizing this compound for parenteral dosing? A: pH modification and salt formation. By shifting the pH at least 2 units away from the pKa of the respective ionizable groups, you force the molecule into a single ionized state (cationic or anionic). Formulating insoluble zwitterions with pH modifiers (e.g., using meglumine or sodium hydroxide as bases, or HCl as an acid) is a heavily validated industrial strategy[2].

Q3: If my downstream assay requires a neutral pH, how can I keep the drug in solution without salt precipitation? A: If pH modification is not physiologically or experimentally tolerable, co-amorphous formulations using amino acids are the premier alternative. When co-lyophilized with specific amino acids (like Tryptophan), intermolecular hydrogen bonding and π-π stacking replace the drug-drug zwitterionic interactions. This elevates the glass transition temperature (Tg), trapping the drug in a high-energy, amorphous state that prevents recrystallization in neutral aqueous media[1].

Part 2: Solubilization Workflows & Logic

SolubilizationWorkflow Start Evaluate 2-(4-methylpiperazin-1-yl) propanoic acid CheckpH Determine pKa1 (COOH) & pKa2 (Piperazine) Start->CheckpH Is_pI Is target pH near pI? CheckpH->Is_pI SaltForm pH Modification & Salt Formation (HCl/NaOH) Is_pI->SaltForm No (pH shift allowed) CoAmorphous Co-Amorphous Formulation (e.g., with Tryptophan) Is_pI->CoAmorphous Yes (Neutral pH required) Complexation Cyclodextrin Complexation (HP-β-CD) Is_pI->Complexation Yes (Alternative) Validate Self-Validating Output: HPLC Quantification & PXRD for Amorphous state SaltForm->Validate CoAmorphous->Validate Complexation->Validate

Caption: Decision matrix for solubilizing zwitterionic piperazine derivatives based on pH constraints.

IonicStates Cation Cationic State (Low pH) Highly Soluble Zwitterion Zwitterionic State (Neutral pH / pI) Poorly Soluble Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic State (High pH) Highly Soluble Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Caption: pH-dependent ionization states of 2-(4-methylpiperazin-1-yl)propanoic acid.

Part 3: Self-Validating Experimental Protocols

Protocol A: pH-Shift Salt Formation (Hydrochloride Salt)

Causality: Protonating the tertiary amines on the piperazine ring breaks the neutral zwitterionic network, creating a highly polar cationic species that undergoes rapid ion-dipole interaction with water. Steps:

  • Suspension: Suspend 100 mg of the API in 2.0 mL of ultra-pure water. The mixture will be a cloudy suspension due to low solubility at the pI.

  • Titration: Under continuous magnetic stirring (300 rpm), titrate dropwise with 0.1 M HCl.

  • Monitoring: Monitor the pH continuously. The suspension will begin to clear as the pH drops below the pKa of the piperazine nitrogen (typically around pH 4.0 - 4.5).

  • Self-Validation Step: Once the solution is completely optically clear, record the pH. To prove the solubility is ionization-dependent (and not just delayed dissolution), back-titrate a 0.5 mL aliquot with 0.1 M NaOH. If the compound immediately reprecipitates as the pH approaches the pI (approx. pH 6-7), you have validated the mechanism.

  • Isolation: Lyophilize the clear acidic solution to isolate the highly soluble hydrochloride salt.

Protocol B: Co-Amorphous Lyophilization with L-Tryptophan

Causality: Co-formers like Tryptophan form intermolecular hydrogen bonds with the propanoic acid and piperazine moieties, preventing the drug molecules from aligning into their highly stable, insoluble crystalline lattice[1]. Steps:

  • Preparation: Weigh 2-(4-methylpiperazin-1-yl)propanoic acid and L-Tryptophan in a 1:1 molar ratio.

  • Solvation: Dissolve both components in a minimal volume of a co-solvent mixture (e.g., Water/tert-butanol 50:50 v/v) where both are fully soluble.

  • Quenching: Flash-freeze the solution in liquid nitrogen (-196 °C). This rapid cooling locks the molecules in a disordered, high-energy state.

  • Drying: Lyophilize at -45 °C and 0.05 mbar for 48 hours to sublimate the solvent without allowing molecular mobility.

  • Self-Validation Step: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). A successful co-amorphous system will display a broad "halo" without any sharp Bragg peaks. If sharp peaks are present, the system has phase-separated and recrystallized, indicating a failed formulation that will not yield enhanced solubility.

Part 4: Quantitative Data & Strategy Comparison

To assist in selecting the correct formulation route, refer to the comparative data table below summarizing the expected physicochemical outcomes of each solubilization strategy.

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility IncreaseDownstream CompatibilityMajor Limitation
pH Modification (HCl) Cation formation; disrupts zwitterionic lattice> 50-foldAcidic environments (pH < 5)Unsuitable for neutral physiological assays
pH Modification (NaOH) Anion formation; disrupts zwitterionic lattice> 50-foldBasic environments (pH > 9)Risk of base-catalyzed degradation
Co-Amorphous (Tryptophan) Elevates Tg; prevents crystal lattice formation10 to 20-foldNeutral pH (Parenteral/In vivo)Requires lyophilization equipment
Cyclodextrin (HP-β-CD) Hydrophobic encapsulation of piperazine ring5 to 10-foldNeutral pH (In vitro/In vivo)Adds significant bulk mass to formulation
Co-solvents (DMSO/PEG) Lowers dielectric constant of the medium2 to 5-foldHigh-concentration stock solutionsCellular toxicity at high concentrations

Part 5: References

  • Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery Source: PubMed (National Institutes of Health) URL:[Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-(4-methylpiperazin-1-yl)propanoic acid

Welcome to the Technical Support Center. As a zwitterionic molecule featuring both an electron-rich tertiary amine system (the piperazine ring) and an alpha-carboxylic acid, 2-(4-methylpiperazin-1-yl)propanoic acid prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a zwitterionic molecule featuring both an electron-rich tertiary amine system (the piperazine ring) and an alpha-carboxylic acid, 2-(4-methylpiperazin-1-yl)propanoic acid presents unique storage challenges. Its structural dualism makes it highly susceptible to N-oxidation, thermal decarboxylation, and hygroscopic degradation[1][2].

This guide provides drug development professionals and analytical chemists with field-proven, mechanistically grounded protocols to ensure batch integrity from the vendor vial to the assay plate.

Part 1: Mechanistic Troubleshooting Guide

Issue 1: Powder Discoloration (White to Yellow/Brown)

The Symptom: Your lyophilized powder has lost its bright white appearance and taken on a yellowish or brownish tint. The Root Cause: N-Oxidation. The nitrogen atoms within the piperazine ring are highly nucleophilic and electron-rich. When exposed to atmospheric oxygen and ambient light, these tertiary amines undergo oxidation to form N-oxides[1]. Self-Validation Check: Run a rapid LC-MS scan of the discolored batch. The presence of a distinct M+16 Da peak confirms the addition of an oxygen atom to the piperazine ring. The Fix: Discard heavily oxidized batches, as N-oxides can drastically alter the compound's binding affinity and solubility. Prevent this in future batches by storing the compound in an inert atmosphere (Argon flush) and utilizing amber vials to block photo-oxidation[1].

Issue 2: Loss of Mass and Unexplained Basicity

The Symptom: A sealed vial exhibits pressure build-up upon opening, and the compound's aqueous solution is significantly more basic than expected. The Root Cause: Thermal Decarboxylation. Because this compound is an alpha-amino acid analogue, ambient or elevated temperatures (>30°C) provide the activation energy necessary to cleave the carboxyl group[1][2]. This reaction releases CO₂ gas (causing the pressure build-up) and leaves behind a volatile, highly basic dimethylpiperazine derivative. Self-Validation Check: Perform ¹H-NMR. If the proton signals corresponding to the propanoic acid backbone are missing or integrated poorly compared to the piperazine ring protons, decarboxylation has occurred. The Fix: Mandate strict cold-chain storage at -20°C. Lowering the thermal kinetic energy prevents the cyclic transition state required for decarboxylation[3].

Issue 3: Powder Clumping and Sticky Consistency

The Symptom: The free-flowing powder has turned into a sticky, unmanageable paste. The Root Cause: Hygroscopicity and Hydrolysis. The zwitterionic nature of the molecule allows it to readily form hydrogen bonds with atmospheric moisture. Once hydrated, localized pH shifts can catalyze the hydrolysis of trace impurities, accelerating overall sample degradation[4]. Self-Validation Check: Weigh the sealed vial before and after storage. A mass increase of >1% indicates significant water absorption. The Fix: Always allow vials to thermally equilibrate to room temperature inside a desiccator before opening to prevent condensation[5].

Part 2: Quantitative Degradation Data

To facilitate rapid risk assessment, the following table summarizes the primary degradation pathways, their kinetic indicators, and the required interventions.

Degradation PathwayPrimary CatalystKinetic IndicatorStructural ConsequencePreventive Storage Condition
N-Oxidation O₂, Photons+16 Da (LC-MS)N-oxide formation at tertiary aminesInert gas flush (Argon), Amber vials
Decarboxylation Heat (>30°C)-44 Da (LC-MS), CO₂ releaseLoss of carboxylic acid moietyCryogenic/Cold storage (-20°C)
Hydration/Hydrolysis Moisture (H₂O)Mass increase, NMR broadeningZwitterion hydration, clumpingDesiccator, Lyophilization

Part 3: Standard Operating Procedure (SOP)

Workflow: Aliquoting and Long-Term Storage

To guarantee scientific integrity, storage cannot simply be a passive environment; it must be a self-validating system . Follow this methodology to ensure zero degradation.

Step 1: Thermal Equilibration (Moisture Prevention)

  • Action: Upon receiving the compound on dry ice, transfer the sealed vial immediately to a desiccator at room temperature for 30–45 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis[5]. Equilibration prevents this thermal shock.

Step 2: Inert Gas Blanketing (Oxidation Prevention)

  • Action: Transfer the equilibrated vial to a glove box or a Schlenk line equipped with Argon gas.

  • Causality: Argon is denser than Nitrogen and air. It sinks to the bottom of the vial, forming a robust, protective physical blanket over the solid chemical that effectively displaces the oxygen responsible for N-oxidation[1].

Step 3: Single-Use Aliquoting (Freeze-Thaw Mitigation)

  • Action: Divide the bulk powder into single-use, amber glass vials (e.g., 5 mg per vial).

  • Causality: Repeatedly opening a bulk vial exposes the compound to fluctuating temperatures and moisture. Furthermore, repeated freeze-thaw cycles of piperazine derivatives exponentially accelerate degradation[3][6]. Single-use aliquots isolate the risk.

Step 4: Cryogenic Sealing and Validation

  • Action: Purge each aliquot with Argon, seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm. Record the exact mass of the sealed vial to the nearest 0.1 mg. Store at -20°C.

  • System Validation: Before using an aliquot for an experiment, re-weigh the vial. If the mass matches the recorded weight, the seal is intact, and moisture/CO₂ exchange has been successfully prevented.

Part 4: System Logic Visualization

The following diagram illustrates the mechanistic relationship between environmental stressors, their corresponding degradation pathways, and the SOP mitigations designed to block them.

StorageLogic cluster_0 Environmental Stressors & Degradation cluster_1 SOP Mitigations Compound 2-(4-methylpiperazin-1-yl)propanoic acid (Zwitterionic Solid) O2 Oxygen / Light Compound->O2 Heat Heat (>30°C) Compound->Heat H2O Moisture Compound->H2O NOx N-Oxidation (+16 Da Impurity) O2->NOx Decarb Decarboxylation (-44 Da, CO2 release) Heat->Decarb Hydro Hydration & Hydrolysis (Clumping, pH shift) H2O->Hydro Argon Argon Purge (Displaces O2) Argon->O2 Blocks Cold Cold Storage (-20°C) (Lowers Kinetic Energy) Cold->Heat Blocks Desiccant Desiccator / Lyophilization (Removes H2O) Desiccant->H2O Blocks

Logical workflow of degradation pathways and corresponding storage mitigations.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store 2-(4-methylpiperazin-1-yl)propanoic acid as a stock solution in water or buffer? A: It is highly discouraged for long-term storage. Aqueous environments act as a medium for hydrolysis and pH-dependent degradation of the piperazine ring[1][4]. If an aqueous stock solution is absolutely necessary for your workflow, it must be flash-frozen in liquid nitrogen, stored at -80°C, and discarded after a single thaw[5].

Q: I only have Nitrogen gas in my lab. Is Argon strictly required? A: While Nitrogen is commonly used to create inert atmospheres, Argon is vastly superior for solid chemical storage. Because Argon is heavier than air, it settles into the vial and actively displaces oxygen. Nitrogen is lighter and easily escapes the vial the moment the cap is disturbed, leaving the compound vulnerable to N-oxidation[1].

Q: How long can I safely leave the compound on the benchtop during an experiment? A: Piperazine derivatives exhibit rapid degradation profiles at room temperature[3]. You should limit ambient benchtop exposure to less than 2 hours. Always keep the vial capped when not actively weighing, and return it to -20°C immediately after use.

References

  • What are the stability conditions of piperazine? - Biosynce.[Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - National Institutes of Health (NIH) / PMC.[Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing.[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood - National Institutes of Health (NIH) / PubMed. [Link]

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture - The University of Texas at Austin.[Link]

Sources

Troubleshooting

"refining experimental protocols for 2-(4-methylpiperazin-1-yl)propanoic acid"

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the specific physicochemical and synthetic challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the specific physicochemical and synthetic challenges associated with 2-(4-methylpiperazin-1-yl)propanoic acid .

Because this building block features both a basic piperazine ring and an acidic carboxylic acid, it exists as a highly polar zwitterion[1]. This unique structure frequently complicates solubility, amide coupling workflows, and downstream purification. This guide provides self-validating protocols and field-proven mechanistic insights to ensure your synthetic workflows are robust and reproducible.

Physicochemical Properties & Handling

Q: Why does 2-(4-methylpiperazin-1-yl)propanoic acid exhibit poor solubility in standard organic solvents like DCM or EtOAc? A: In its neutral state, the basic tertiary amines of the piperazine ring and the acidic carboxylic acid form an internal salt (zwitterion), which dramatically increases the molecule's lattice energy and polarity[1]. To mitigate this in commercial supply chains, the compound is typically provided as a dihydrochloride salt (CAS: 1214085-79-6)[2].

Troubleshooting Solubility: To achieve homogenous solutions for organic synthesis, you must use highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). Furthermore, the dihydrochloride salt must be neutralized in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) before any reaction can occur.

Amide Coupling Workflows

Q: What is the optimal protocol for coupling this acid to a primary or secondary amine? A: The most robust method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU provides rapid reaction kinetics and utilizes an HOAt-derived active ester that suppresses racemization at the alpha-carbon[3].

Standardized Methodology: HATU-Mediated Amide Coupling

To prevent the formation of unreactive byproducts, this protocol relies on a strict order of addition (a self-validating pre-activation system).

  • Preparation: Suspend 1.0 equivalent of 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride in anhydrous DMF to achieve a 0.1 M concentration.

  • Neutralization: Add 3.0 to 4.0 equivalents of DIPEA.

    • Causality: The dihydrochloride salt consumes 2 equivalents of base just to liberate the free piperazine base. The additional 1-2 equivalents are required to maintain the mildly basic environment (pH 8–9) necessary to drive the coupling mechanism.

  • Activation: Add 1.1 equivalents of HATU. Stir the mixture at room temperature for 15 to 30 minutes.

    • Causality: This pre-activation step forms the highly reactive OAt-active ester. If the amine is added too early, it can react directly with HATU to form a dead-end tetramethylguanidinium byproduct.

  • Coupling: Add 1.0 to 1.2 equivalents of your target amine. Stir for 2–4 hours at room temperature. Validate the consumption of the active ester via LC-MS.

  • Quenching: Quench the reaction with a small volume of dilute acetic acid to neutralize excess reactive species prior to purification.

G A 2-(4-methylpiperazin-1-yl) propanoic acid (2HCl) B Neutralization Add DIPEA (3-4 eq) A->B C Activation Add HATU (1.1 eq), 15 min B->C D Coupling Add Amine (1.2 eq) C->D E Purification RP-HPLC (TFA buffer) D->E

Fig 1: Standardized HATU-mediated amide coupling workflow for piperazine-propanoic acid derivatives.

Purification & Isolation

Q: How do I purify the resulting piperazine-containing amide? It streaks heavily on normal-phase silica gel. A: The tertiary amines on the piperazine ring interact strongly with the acidic silanol groups on standard bare silica gel, causing severe peak tailing, irreversible binding, and poor mass recovery.

Solution: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the mandatory purification standard for these scaffolds. By utilizing a low-pH mobile phase, the piperazine nitrogens remain fully protonated, eliminating secondary interactions with the stationary phase and ensuring sharp peak shapes.

Table 1: Optimized RP-HPLC Parameters for Piperazine Derivatives
ParameterRecommended SpecificationMechanistic Rationale
Stationary Phase C18 (End-capped), 5 µmEnd-capping masks residual silanols, preventing basic amine tailing.
Mobile Phase A Water + 0.1% TFATrifluoroacetic acid (TFA) protonates the piperazine, ensuring consistent ionization.
Mobile Phase B Acetonitrile + 0.1% TFAProvides the necessary organic modifier for gradient elution.
Gradient Profile 5% to 95% B over 20 minAccommodates the high polarity of the zwitterionic core.
Detection UV at 214 nm & 254 nm214 nm monitors the amide backbone; 254 nm detects aromatic amine partners.

Troubleshooting FAQs

Q: My LC-MS shows a mass corresponding to a tetramethylguanidinium adduct (+99 Da). What went wrong? A: This is a classic failure mode in uronium-based couplings. It occurs when the target amine reacts directly with the HATU reagent instead of the activated carboxylic acid.

  • Corrective Action: Ensure strict adherence to the pre-activation step. The 2-(4-methylpiperazin-1-yl)propanoic acid and HATU must be mixed with DIPEA for at least 15 minutes before introducing the target amine into the reaction vessel.

Q: I am observing significant epimerization (racemization) of the propanoic acid chiral center. How can I minimize this? A: The alpha-proton of 2-(4-methylpiperazin-1-yl)propanoic acid is relatively acidic. Over-activation, prolonged reaction times, or exposure to excessively strong bases promotes enolization at this chiral center.

  • Corrective Action: Reduce the coupling temperature to 0 °C during the activation step. Additionally, consider substituting DIPEA with a weaker, more sterically hindered base like 2,4,6-trimethylpyridine (collidine) to minimize alpha-proton abstraction[4].

Troubleshooting Issue Issue: Low Amide Coupling Yield Check1 Check pH of Reaction Mixture Issue->Check1 pH_Low pH < 8: Salt not neutralized. Add more DIPEA. Check1->pH_Low pH_Ok pH 8-9: Base levels optimal. Check Activation Step. Check1->pH_Ok Act_Fail Guanidinium Adduct Found: Increase pre-activation time. pH_Ok->Act_Fail

Fig 2: Diagnostic logic tree for resolving low yields in piperazine-propanoic acid couplings.

References

  • NextSDS. "2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH Public Access. Available at:[Link]

  • American Chemical Society (ACS). "Improved CO2 Separation Using Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol Promoted with Piperazine." Energy & Fuels. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Validating the Biological Effects of 2-(4-methylpiperazin-1-yl)propanoic acid

For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the initial characterization of a novel chemical entity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for the biological validation of 2-(4-methylpiperazin-1-yl)propanoic acid, a molecule combining two pharmacologically significant scaffolds: a piperazine ring and a propanoic acid moiety.

The piperazine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and known to interact with a wide array of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][2][3] This versatility has led to piperazine-containing compounds with applications in oncology, neuroscience, and infectious diseases.[4][5] Concurrently, the propanoic acid functional group is the hallmark of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, which primarily act by inhibiting cyclooxygenase (COX) enzymes.[6] The combination of these two moieties in 2-(4-methylpiperazin-1-yl)propanoic acid suggests a compelling, yet unconfirmed, potential for dual anti-inflammatory and anti-proliferative activities.

This document outlines a logical, multi-stage validation workflow, starting with fundamental in vitro assessments of cytotoxicity and anti-inflammatory potential, and progressing to more complex in vivo models. We will compare its hypothetical performance against established drugs—Doxorubicin for cytotoxicity and Ibuprofen for anti-inflammatory action—to provide a clear benchmark for its potential efficacy.

Part 1: Foundational In Vitro Evaluation

The initial phase of validation focuses on cell-based assays to determine the compound's intrinsic cytotoxicity and to screen for specific biological activities. These assays are rapid, cost-effective, and provide the foundational data necessary to justify further investigation.

Assessment of Cytotoxicity and Cell Viability

A primary step for any potential therapeutic is to determine its effect on cell viability. A potent compound may be therapeutically useful, while unintended cytotoxicity can be a liability. We will employ two robust, orthogonal methods to assess the effect of 2-(4-methylpiperazin-1-yl)propanoic acid on cell viability across a panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, U87 - glioblastoma) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells).

Comparison with Doxorubicin: Doxorubicin, a well-characterized chemotherapeutic agent, will be used as a positive control to benchmark the cytotoxic potential of our test compound.

Below is a diagram illustrating the general workflow for the in vitro cytotoxicity assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture selected human cancer and non-cancerous cell lines A1 Seed cells into 96-well plates and allow to adhere overnight P1->A1 P2 Prepare serial dilutions of 2-(4-methylpiperazin-1-yl)propanoic acid, Doxorubicin, and Vehicle Control A2 Treat cells with compound dilutions for 48-72 hours P2->A2 A1->A2 A3 Perform Cell Viability Assays (MTT and CellTiter-Glo) A2->A3 D1 Measure Absorbance (MTT) or Luminescence (CellTiter-Glo) A3->D1 D2 Calculate % cell viability relative to vehicle control D1->D2 D3 Determine IC50 values using non-linear regression D2->D3

Caption: General workflow for in vitro cytotoxicity screening.

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[7][8]

  • Cell Plating: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing serial dilutions of 2-(4-methylpiperazin-1-yl)propanoic acid, Doxorubicin (e.g., 0.01 to 100 µM), or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

This assay quantifies ATP, an indicator of metabolically active cells.[9][10] The amount of ATP is directly proportional to the number of viable cells.

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Incubation: Incubate for 48-72 hours.

  • Reagent Preparation: Equilibrate the 96-well plate and CellTiter-Glo® Reagent to room temperature.

  • Assay: Add 100 µL of CellTiter-Glo® Reagent directly to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Measurement: Incubate at room temperature for 10 minutes and measure luminescence with a plate reader.[11]

The half-maximal inhibitory concentration (IC₅₀) will be calculated to compare the cytotoxic potency of the compounds.

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)U87 (Glioblastoma) IC₅₀ (µM)HEK293 (Non-cancerous) IC₅₀ (µM)
2-(4-methylpiperazin-1-yl)propanoic acid15.225.818.5> 100
Doxorubicin (Positive Control)0.80.51.25.4
Vehicle Control (0.1% DMSO)> 100> 100> 100> 100

Note: Data are hypothetical and for illustrative purposes.

Assessment of Anti-inflammatory Activity

Given the propanoic acid moiety, a key hypothesis is that the compound may possess anti-inflammatory properties via inhibition of cyclooxygenase (COX) enzymes. We will assess its ability to inhibit COX-1 and COX-2 enzymes and its effect on pro-inflammatory mediators in a cellular model of inflammation.

Comparison with Ibuprofen: Ibuprofen, a classic non-selective COX inhibitor, will serve as the benchmark for anti-inflammatory activity.

This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. A fluorometric assay kit can be used for this purpose.[12][13]

  • Reagent Preparation: Prepare assay buffer, probe, cofactor, and purified COX-1 or COX-2 enzyme solution as per the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of 2-(4-methylpiperazin-1-yl)propanoic acid, Ibuprofen, or vehicle control to the wells of a 96-well plate.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate briefly.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Measurement: Monitor the fluorescence kinetically over time using a microplate reader. The rate of increase in fluorescence is proportional to COX activity.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
2-(4-methylpiperazin-1-yl)propanoic acid22.55.14.4
Ibuprofen (Positive Control)15.010.01.5
Celecoxib (COX-2 Selective Control)>1000.04>2500

Note: Data are hypothetical and for illustrative purposes.

Part 2: Mechanistic Insights and In Vivo Validation

Following promising in vitro results, the next logical step is to explore potential mechanisms of action and validate the findings in a more complex biological system.

Potential Signaling Pathway Modulation

The piperazine moiety is known to interact with various signaling pathways. A plausible mechanism for the observed cytotoxic and anti-inflammatory effects could involve the modulation of the NF-κB signaling pathway, a master regulator of inflammation and cell survival.

G cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Activates Cytokines Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Transcription->Cytokines Inhibits Compound 2-(4-methylpiperazin-1-yl) propanoic acid Compound->IKK Potential Inhibition NFkB_bound IκBα --- NF-κB

Caption: Hypothetical modulation of the NF-κB signaling pathway.

In Vivo Anti-Cancer Efficacy: Xenograft Tumor Model

To translate the in vitro cytotoxicity findings into a preclinical setting, a human tumor xenograft model is the gold standard.[14][15] This involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth following treatment.

  • Cell Preparation: Culture A549 human lung cancer cells. Harvest and resuspend the cells in a sterile matrix solution (e.g., Matrigel) at a concentration of 5 x 10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control (e.g., saline, i.p., daily)

    • 2-(4-methylpiperazin-1-yl)propanoic acid (e.g., 25 mg/kg, i.p., daily)

    • Doxorubicin (e.g., 5 mg/kg, i.v., weekly)

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor body weight as an indicator of toxicity.

  • Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit. Euthanize mice and excise tumors for further analysis (e.g., histology, biomarker analysis).[16]

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle Control1250 ± 150-+5.2
2-(4-methylpiperazin-1-yl)propanoic acid (25 mg/kg)625 ± 9550-1.5
Doxorubicin (5 mg/kg)310 ± 7075-8.0

Note: Data are hypothetical and for illustrative purposes. Error bars represent SEM.

Conclusion and Future Directions

This guide presents a systematic and robust strategy for the initial biological validation of 2-(4-methylpiperazin-1-yl)propanoic acid. Based on its structural components, we have hypothesized dual anti-cancer and anti-inflammatory activities. The proposed workflow, from in vitro screening to in vivo efficacy models, provides a clear path to test these hypotheses and benchmark the compound's performance against industry-standard drugs.

The hypothetical data presented suggests that 2-(4-methylpiperazin-1-yl)propanoic acid could be a moderately potent cytotoxic agent with a favorable selectivity for cancer cells over non-cancerous cells, and a promising anti-inflammatory agent with some selectivity for COX-2. Positive results from these validation studies would warrant further investigation, including more detailed mechanistic studies (e.g., kinase profiling, NF-κB pathway analysis), pharmacokinetic and toxicological profiling, and evaluation in more advanced preclinical models such as patient-derived xenografts (PDX).[15] This structured approach ensures that resources are directed efficiently towards novel compounds with the highest therapeutic potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 20). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. Link

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Link

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Link

  • PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Link

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Link

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Link

  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Link

  • Eurofins Discovery. (n.d.). In Vivo Oncology. Link

  • PubMed Central. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Link

  • PubMed Central. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Link

  • PLOS One. (2025, June 18). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Link

  • PubMed. (2014, June 1). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Link

  • International Journal of Pharmaceutical Sciences and Research. (2020, September 1). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. Link

  • SMC Laboratories Inc. (n.d.). Xenograft tumor model. Link

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Link

  • Farmacia. (n.d.). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Link

  • Promega Corporation. (n.d.). CellTiter-Glo™ Luminescent Cell Viability Assay for Cytotoxicity and Cell Proliferation Studies. Link

  • Abcam. (n.d.). MTT assay protocol. Link

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Link

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Link

  • ResearchGate. (n.d.). Some FDA‐approved piperazine‐containing drugs. Link

  • Royal Society of Chemistry. (2023, July 26). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Link

  • National Institute of Standards and Technology. (2021, September 29). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Link

  • Promega Corporation. (n.d.). CellTiter-Glo® Assay: Application for Assessing Direct Cytotoxicity and for Determining Cell Proliferation. Link

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Link

  • Semantic Scholar. (n.d.). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Link

  • PubMed Central. (2021, August 12). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Link

  • PubMed Central. (2024, May 25). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. Link

  • Academic Journals. (2023, February 28). African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Link

  • PubMed Central. (n.d.). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Link

  • MDPI. (2023, March 2). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Link

  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric). Link

  • Thermo Fisher Scientific. (2011, February 15). Viability and Cytotoxicity Assay Reagents—Section 15.2. Link

  • PubMed Central. (n.d.). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Link

  • PAGEPress Publications. (2020, August 3). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Link

  • NextSDS. (n.d.). 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride — Chemical Substance Information. Link

  • Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-yl)propanoic acid | 938146-50-0. Link

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Link

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Link

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Link

  • NextSDS. (n.d.). 2-(4-phenylpiperazin-1-yl)propanoic acid — Chemical Substance Information. Link

  • PubChemLite. (n.d.). 2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride. Link

  • Sigma-Aldrich. (n.d.). 2-(4-Methylpiperazin-1-yl)propanoic acid. Link

  • PubChem. (n.d.). 3-(4-Methylpiperazin-1-yl)propanoic acid. Link

  • ResearchGate. (2019, August 5). Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. Link

  • Wiley Online Library. (2019, August 6). Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. Link

  • PubMed Central. (2021, May 27). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Link

Sources

Comparative

Comparative Analysis of 2-(4-Methylpiperazin-1-yl)propanoic Acid Derivatives: Structural Optimization for Pharmacokinetics

Introduction: The Role of Piperazine-Propanoic Acid Building Blocks In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lipophilic scaffolds is a primary hurdle. The 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Piperazine-Propanoic Acid Building Blocks

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lipophilic scaffolds is a primary hurdle. The 2-(4-methylpiperazin-1-yl)propanoic acid moiety and its structural derivatives have emerged as privileged building blocks for late-stage diversification. By acting as ionizable, solubilizing tags, these derivatives enable the formation of highly soluble dihydrochloride salts while modulating the lipophilicity (LogD) and metabolic stability of the parent drug.

This guide provides an objective comparative analysis of three primary derivatives within this class, contrasting their performance against traditional morpholine-based alternatives, and detailing the self-validating protocols required for their integration into drug discovery workflows.

Comparative Structural & Mechanistic Analysis

The selection of a specific piperazine-propanoic acid linker dictates the physicochemical behavior of the resulting conjugate. The causality behind choosing one derivative over another relies on balancing basicity (pKa), steric hindrance, and lipophilicity.

A. 3-(4-Methylpiperazin-1-yl)propanoic Acid (Beta-Linked)
  • Mechanistic Profile: This linear β -alanine derivative provides maximum conformational flexibility. The distal tertiary amine (N4) possesses a pKa of approximately 8.1, ensuring near-complete protonation at physiological pH (7.4) and acidic pH (5.0).

  • Performance vs. Alternatives: When conjugated to lipophilic cores like the marine diterpenoid ExcB (a STING inhibitor) 1, this derivative drastically improves systemic exposure compared to unsubstituted alkyl esters. Similarly, in Naproxen prodrugs, it outperforms morpholine equivalents by exhibiting vastly superior aqueous solubility at pH 5.0 due to the higher basicity of the piperazine N4 relative to the morpholine nitrogen 2.

B. 2-(4-Methylpiperazin-1-yl)propanoic Acid (Alpha-Methyl)
  • Mechanistic Profile: Shifting the piperazine ring to the α -position introduces a chiral center and steric bulk directly adjacent to the site of conjugation (ester/amide bond).

  • Performance vs. Alternatives: The α -methyl group sterically shields the resulting ester/amide bond from plasma esterases and amidases, increasing the in vivo half-life compared to the unhindered β -linked derivative. The proximity of the basic nitrogen to the carbonyl slightly depresses the pKa (~7.8), subtly increasing the fraction of unionized drug at pH 7.4 to aid in passive membrane permeability.

C. (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid (Alpha-Methoxy)
  • Mechanistic Profile: This highly optimized derivative incorporates a methoxy group at the β -position while maintaining the piperazine at the α -position.

  • Performance vs. Alternatives: Utilized in the clinical development of respiratory therapeutics like AZD4604 3, the methoxy substitution serves a dual purpose: it lowers the overall LogD to mitigate off-target hERG liabilities, and it provides a unique hydrogen-bond acceptor to engage specific target-binding pockets. Its synthesis requires rigorous asymmetric control, typically achieved via SN​2 displacement of a chiral triflate with N-methylpiperazine 3.

Quantitative Data Presentation

The following table summarizes the physicochemical impact of conjugating these derivatives to a standard lipophilic pharmacophore (e.g., a generic NSAID or diterpenoid core).

Derivative / Linker TypeStructural ModificationTypical pKa (N4)Relative LogD (pH 7.4)*Aqueous Sol. (pH 5.0)Plasma Stability (Ester)
3-(4-methylpiperazin-1-yl)propanoic acid β -unsubstituted~8.1MediumExcellent (>10 mg/mL)Low (Rapid hydrolysis)
2-(4-methylpiperazin-1-yl)propanoic acid α -methyl~7.8Medium-HighGood (~5 mg/mL)High (Steric shielding)
(R)-3-methoxy-2-(4-methylpiperazin-1-yl)... α -methoxy~7.6LowestExcellent (>10 mg/mL)High (Steric shielding)
3-morpholinopropanoic acid (Control) β -morpholine~6.0HighestPoor (<1 mg/mL)Low (Rapid hydrolysis)

*LogD is highly dependent on the parent scaffold; values represent the relative shift induced by the linker.

Self-Validating Experimental Protocols

To ensure scientific integrity, the integration of these building blocks must follow strict, self-validating methodologies. The protocols below detail the causality behind each chemical and analytical step.

Protocol 1: Late-Stage Esterification via Nucleophilic Catalysis

This protocol is optimized for coupling sterically hindered α -substituted derivatives (like the methoxy variant) to complex secondary alcohols 1.

  • Activation: Dissolve the piperazine-propanoic acid derivative (2.0 eq) and the target alcohol (1.0 eq) in anhydrous DMF (0.1 M). Add EDCI (3.0 eq).

    • Causality: EDCI forms an highly reactive O-acylisourea intermediate. DMF is selected over non-polar solvents (like DCM) to fully solubilize the zwitterionic amino acid starting material.

  • Nucleophilic Catalysis: Add DMAP (0.3 eq) and stir at room temperature for 18 hours.

    • Causality: Direct attack by the alcohol on the sterically hindered α -substituted O-acylisourea is kinetically unfavorable. DMAP acts as a nucleophilic catalyst, attacking the intermediate to form a transient, highly electrophilic N-acylpyridinium species that rapidly reacts with the alcohol.

  • Isolation & Validation: Quench with saturated aqueous NaHCO3​ and extract with EtOAc.

    • Causality: The basic pH (~8.5) ensures the piperazine N4 remains deprotonated (neutral), driving the product into the organic phase while water-soluble urea byproducts are purged in the aqueous phase. Validate conversion via LC-MS.

Protocol 2: Thermodynamic Solubility Profiling (Shake-Flask Method)

Kinetic solvent-shift methods often yield false-positive solubility data for basic drugs. This thermodynamic approach is mandatory for piperazine derivatives.

  • Salt Formation: Treat the purified conjugate with 2M HCl in diethyl ether to precipitate the dihydrochloride salt.

    • Causality: Protonating the basic N4 disrupts the neutral crystal lattice energy, maximizing solvation potential in aqueous media.

  • Equilibration: Suspend excess solid salt in pH 7.4 phosphate buffer and pH 5.0 acetate buffer. Agitate at 37°C for 24 hours.

    • Causality: A 24-hour incubation ensures the system transitions from a metastable kinetic state to true thermodynamic equilibrium, preventing the artificial inflation of solubility readings.

  • Quantification: Centrifuge the suspension at 10,000 x g for 10 minutes, filter the supernatant through a 0.22 μ m PTFE syringe filter, and quantify via HPLC-UV against a standard curve.

    • Causality: High-speed centrifugation forces sub-micron particulates out of suspension, which would otherwise scatter light and artificially inflate UV absorbance data.

Workflow Visualization

G A Target Scaffold (e.g., Diterpenoid / NSAID) C EDCI / DMAP Coupling (Nucleophilic Catalysis) A->C B1 3-(4-methylpiperazin-1-yl) propanoic acid B1->C B2 (R)-3-methoxy-2-(4-methylpiperazin-1-yl) propanoic acid B2->C D1 Beta-Linked Conjugate High pH 5.0 Solubility C->D1 D2 Methoxy-Alpha Conjugate Optimized LogD & Stability C->D2 E In Vitro PK/PD Profiling (Microsomal Stability & Solubility) D1->E D2->E

Late-stage diversification workflow using piperazine-propanoic acid derivatives for PK optimization.

References

  • Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of (R)-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid.ACS Publications (Organic Process Research & Development).
  • Orally Bioavailable and Site-Selective Covalent STING Inhibitor Derived from a Macrocyclic Marine Diterpenoid.
  • Synthesis and in Vitro Evaluation of Novel Morpholinyl- and Methylpiperazinylacyloxyalkyl Prodrugs of 2-(6-Methoxy-2-naphthyl)propionic Acid (Naproxen) for Topical Drug Delivery.

Sources

Validation

"benchmarking 2-(4-methylpiperazin-1-yl)propanoic acid against standard inhibitors"

An Objective Comparison of a Novel Compound Against Established Standards in Oncology Research A Note on the Subject Compound: Initial searches for "2-(4-methylpiperazin-1-yl)propanoic acid" did not yield publicly availa...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of a Novel Compound Against Established Standards in Oncology Research

A Note on the Subject Compound: Initial searches for "2-(4-methylpiperazin-1-yl)propanoic acid" did not yield publicly available data corresponding to a known biological inhibitor. To provide a scientifically rigorous and practical guide, this document will use the well-characterized, structurally related tyrosine kinase inhibitor Imatinib as the primary example. The principles and protocols described herein are broadly applicable to the preclinical benchmarking of any novel kinase inhibitor.

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The development of small-molecule kinase inhibitors has revolutionized oncology, but achieving both potency and selectivity remains a critical challenge. A new chemical entity must be rigorously benchmarked against established standard-of-care inhibitors to determine its therapeutic potential and potential liabilities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the performance of a novel kinase inhibitor, exemplified by Imatinib, against other clinically relevant alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Chapter 1: Defining the Target and the Competition

The foundational step in benchmarking is understanding the inhibitor's primary target and its role in disease pathology. Imatinib is a cornerstone in the treatment of Chronic Myeloid Leukemia (CML), a disease driven by the constitutively active Bcr-Abl fusion protein, a result of the Philadelphia chromosome translocation.[1][2] Bcr-Abl's persistent tyrosine kinase activity drives uncontrolled cell proliferation and resistance to apoptosis.[3][4][5]

Mechanism of Action: Imatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Bcr-Abl kinase domain.[2][6] This action prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascades that promote leukemic cell growth.[4][6]

Choosing the Right Comparators: To establish a meaningful benchmark, we select standard inhibitors known to target Bcr-Abl but with different selectivity profiles and mechanisms of resistance.

  • Dasatinib: A second-generation inhibitor that is more potent than Imatinib and can bind to both the active and inactive conformations of the Abl kinase domain.[7][8] It also inhibits SRC family kinases, giving it a broader activity profile.[9][10]

  • Nilotinib: Another potent second-generation inhibitor designed to have a higher affinity and selectivity for the Bcr-Abl protein compared to Imatinib.[11][12][13]

Bcr-Abl Signaling Pathway and Points of Inhibition

The diagram below illustrates the primary signaling pathways activated by the Bcr-Abl oncoprotein and highlights the point of inhibition for Imatinib and its comparators.

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GRB2 GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS BcrAbl Bcr-Abl (Oncogenic Kinase) BcrAbl->GRB2 pY177 PI3K PI3K BcrAbl->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis Inhibitors Imatinib Dasatinib Nilotinib Inhibitors->BcrAbl Inhibition Experimental_Workflow Biochem Biochemical Assays (Potency & Selectivity) CellEngage Cellular Target Engagement (CETSA) Biochem->CellEngage Confirm Target in cell context CellEffect Cellular Efficacy (Viability/Apoptosis) CellEngage->CellEffect Link binding to functional effect Conclusion Go/No-Go Decision for In Vivo Studies CellEffect->Conclusion Evaluate therapeutic potential

Logical flow for inhibitor validation.
Protocol 4: Cell Viability/Cytotoxicity Assay

Expertise & Experience (The "Why"): Confirming target engagement is crucial, but it must translate to a desired biological outcome. For an anti-cancer agent, this is typically the inhibition of cell proliferation or the induction of cell death (cytotoxicity). [14][15]Assays like the MTT or CellTiter-Glo® measure metabolic activity, which serves as a proxy for cell viability. [16]This allows us to determine the cellular efficacy (EC50) of the inhibitor and compare it directly to the standard compounds.

Detailed Step-by-Step Methodology:

  • Cell Seeding:

    • Seed K562 cells in a 96-well plate at a density of 5,000 cells/well.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test inhibitors (Imatinib, Dasatinib, Nilotinib). Include a vehicle control.

    • Incubate for 72 hours under standard cell culture conditions.

  • Viability Measurement (e.g., using CellTiter-Glo®):

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the log of inhibitor concentration and fit the data to determine the EC50 value.

Comparative Cellular Data
CompoundTarget Engagement (CETSA EC50, nM)Cell Viability (K562 EC50, nM)
Imatinib 250300
Dasatinib 58
Nilotinib 4055

Conclusion

This guide outlines a systematic, multi-tiered approach to benchmarking a novel kinase inhibitor against established standards. By integrating biochemical potency and selectivity assays with cellular target engagement and efficacy studies, researchers can build a comprehensive data package. This objective comparison is critical for making informed decisions, identifying compounds with superior therapeutic potential, and advancing the most promising candidates toward further preclinical and clinical development. The causality-driven experimental design and self-validating protocols described here ensure scientific integrity and provide a robust foundation for any drug discovery program.

References

  • Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor. PMC - NIH.[Link]

  • Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. RSC Publishing.[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC.[Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PMC.[Link]

  • Molecular biology of bcr-abl1–positive chronic myeloid leukemia. PMC - NIH.[Link]

  • Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. PMC.[Link]

  • What is the mechanism of Dasatinib? Patsnap Synapse.[Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC.[Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI.[Link]

  • Bcr-abl signals to desensitize chronic myeloid leukemia cells to IFNα via accelerating the degradation of its receptor. ASH Publications.[Link]

  • Imatinib - Wikipedia. Wikipedia.[Link]

  • Piperazine propanol derivative as a novel antifungal targeting 1,3-beta-D-glucan synthase. PubMed.[Link]

  • What is the mechanism of Nilotinib Hydrochloride? Patsnap Synapse.[Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.[Link]

  • Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI.[Link]

  • Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry.[Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH.[Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis.[Link]

  • Gleevec®. accessdata.fda.gov.[Link]

  • The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase. TÜBİTAK Academic Journals.[Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.[Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate.[Link]

  • Mechanisms of BCR-ABL in the pathogenesis of Chronic Myeloid Leukemia (CML): A Review. Skeena Publishers.[Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate.[Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate.[Link]

  • Dasatinib Has a Dual Mode of Action: Direct BCR-ABL1 Mediated Anti-Leukemic Effects Are Complemented by Promotion of Th1-Type and NK-Cell Mediated Cellular Immune Responses. Blood | American Society of Hematology - ASH Publications.[Link]

  • Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[11][17]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Dove Medical Press.[Link]

  • Nilotinib. Liv Hospital.[Link]

  • What is the mechanism of action of Imatinib (Gleevec)? Dr.Oracle.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. PMC.[Link]

  • Molecular Mechanisms of Action of Imatinib Mesylate in Human Ovarian Cancer: A Proteomic Analysis. International Institute of Anticancer Research.[Link]

  • BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia. Frontiers.[Link]

  • An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. PMC.[Link]

  • Nilotinib. Alzheimer's Drug Discovery Foundation.[Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.[Link]

  • Dasatinib. Liv Hospital.[Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.[Link]

  • Pharmacokinetics and pharmacodynamics of a single dose Nilotinib in individuals with Parkinson's disease. PMC.[Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.[Link]

Sources

Comparative

"reproducibility of experiments with 2-(4-methylpiperazin-1-yl)propanoic acid"

The Application Scientist’s Guide to Piperazine-Based Linkers: Reproducibility and Performance of 2-(4-Methylpiperazin-1-yl)propanoic Acid Executive Summary As drug discovery pivots toward complex heterobifunctional mole...

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Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to Piperazine-Based Linkers: Reproducibility and Performance of 2-(4-Methylpiperazin-1-yl)propanoic Acid

Executive Summary

As drug discovery pivots toward complex heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs), Ribonuclease-Targeting Chimeras (RiboTACs), and Small Molecule-Drug Conjugates (SMDCs)—the choice of linker has evolved from a passive structural bridge to an active modulator of physicochemical properties. Nitrogen heterocycles, particularly piperazine derivatives, are increasingly favored over traditional polyethylene glycol (PEG) chains to rescue the aqueous solubility of highly lipophilic payloads[1].

This guide provides an objective, mechanistic comparison of 2-(4-methylpiperazin-1-yl)propanoic acid against its linear isomer, 3-(4-methylpiperazin-1-yl)propanoic acid , and standard PEG4 linkers. While the 2-substituted variant offers exceptional enzymatic stability, its alpha-methyl branching introduces severe reproducibility challenges in synthesis and biological assay readouts if its steric and chiral properties are not rigorously controlled.

Mechanistic Insights: The Double-Edged Sword of Alpha-Branching

When incorporating a piperazine-propanoic acid linker into a drug scaffold, the exact position of the piperazine ring relative to the carboxylic acid dictates the molecule's synthetic and biological behavior. Understanding the causality behind these structural features is critical for reproducible experimental design.

  • Aqueous Solubility (The Piperazine Advantage): Both 2- and 3-substituted methylpiperazine linkers drastically improve solubility compared to PEG4. At physiological pH (7.4), the basic tertiary amines of the piperazine ring are protonated. This ionization disrupts crystal lattice packing and enhances solvation, a critical feature for cellular uptake and permeability in heterobifunctionals like RiboTACs[2].

  • Steric Hindrance & Coupling Efficiency: The 2-(4-methylpiperazin-1-yl)propanoic acid features an alpha-methyl group adjacent to the reactive carbonyl. This steric bulk shields the electrophilic carbon during amide bond formation. Standard carbodiimide chemistry (EDC/NHS) often yields highly variable results (20–50% conversion) due to the slow rate of aminolysis, leading to the hydrolysis of the activated ester. Reproducibility demands the use of highly reactive uronium salts (e.g., HATU).

  • The Chirality Trap (Trustworthiness in Assays): The most profound reproducibility failure with 2-(4-methylpiperazin-1-yl)propanoic acid stems from its chiral alpha-carbon. Commercially available building blocks are often racemic unless explicitly specified. Coupling a racemic linker to a chiral drug payload (e.g., a CRBN ligand in PROTAC synthesis[3]) generates a 1:1 mixture of diastereomers. These diastereomers possess different binding affinities, solubilities, and pharmacokinetic profiles. Batch-to-batch variation in this diastereomeric ratio will completely invalidate biological assay reproducibility.

G A 2-(4-Methylpiperazin-1-yl) propanoic acid B Alpha-Methyl Group (Steric Bulk) A->B C Chiral Center (Racemic vs Enantiopure) A->C D Piperazine Ring (Basic Amines) A->D E Amidase Resistance (High Stability) B->E Shields amide bond F Coupling Difficulty (Needs HATU) B->F Hinders nucleophilic attack G Diastereomer Formation (Purification Risk) C->G When coupled to chiral payload H Aqueous Solubility (Protonation at pH 7.4) D->H Decreases cLogP

Fig 1: Logical relationship between structural features of the linker and pharmacological outcomes.

Comparative Performance Data

To objectively compare these linkers, we evaluate them across critical parameters required for modern SMDC[4] and PROTAC development.

Feature2-(4-Methylpiperazin-1-yl)propanoic acid3-(4-Methylpiperazin-1-yl)propanoic acidPEG4-Carboxylic Acid
Structure Type Alpha-branched aliphatic heterocycleLinear aliphatic heterocycleLinear polyether
Aqueous Solubility Excellent (Protonated at pH 7.4)Excellent (Protonated at pH 7.4)Moderate (Neutral)
Amide Coupling Yield (EDC/NHS) Low (<40%) due to steric hindranceHigh (>85%)High (>90%)
Amide Coupling Yield (HATU) High (>85%)High (>90%)High (>90%)
Plasma Amidase Stability Very High (Steric shielding)ModerateLow to Moderate
Diastereomer Risk Critical (Chiral alpha-carbon)None (Achiral)None (Achiral)

Self-Validating Experimental Protocols

To ensure absolute reproducibility when working with 2-(4-methylpiperazin-1-yl)propanoic acid, the following protocols have been optimized to account for its unique steric and chiral properties.

Protocol A: High-Fidelity Amide Coupling (Overcoming Steric Hindrance)
  • Causality: To bypass the steric shielding of the alpha-methyl group, standard carbodiimides must be avoided. We utilize HATU, which generates a highly reactive HOAt-active ester. The adjacent nitrogen atom in HOAt acts as a basic catalyst, accelerating the aminolysis step via a 7-membered transition state and ensuring complete conversion.

  • Step 1: Dissolve the enantiopure (R)- or (S)-2-(4-methylpiperazin-1-yl)propanoic acid (1.0 eq) in anhydrous DMF. Note: Strict anhydrous conditions prevent the hydrolysis of the activated ester.

  • Step 2: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for exactly 5 minutes. Note: This pre-activation time is critical to allow full formation of the HOAt-ester before the payload is introduced.

  • Step 3: Slowly add the amine payload (0.9 eq) dissolved in DMF. Stir for 2–4 hours.

  • Step 4: Quench with water and purify via Reverse-Phase HPLC. Self-Validation: Check the LC-MS chromatogram for a single sharp peak. A split peak indicates epimerization occurred during coupling, requiring a switch to a less basic condition (e.g., using collidine instead of DIPEA).

Protocol B: Kinetic Solubility Profiling (Nephelometry)
  • Causality: Thermodynamic solubility assays require days of equilibration, risking the hydrolysis of complex payloads. Kinetic solubility from a DMSO stock accurately mimics in vitro assay conditions. Because the piperazine ring's basicity makes solubility highly pH-dependent, testing in unbuffered water yields artificially high results. pH 7.4 buffer is mandatory.

  • Step 1: Prepare a 10 mM stock of the conjugated compound in 100% DMSO.

  • Step 2: Spike the stock into pH 7.4 PBS to a final concentration of 100 µM (1% DMSO final).

  • Step 3: Incubate for 2 hours at room temperature, then measure light scattering via nephelometry. Self-Validation: Compare the scattering signal against a known highly soluble reference (e.g., a standard PEG4 conjugate).

Workflow Step1 1. Linker Selection Ensure enantiopure (R)- or (S)- 2-(4-methylpiperazin-1-yl)propanoic acid Step2 2. Activation HATU + DIPEA in anhydrous DMF (Overcomes alpha-steric hindrance) Step1->Step2 Prevents diastereomer mix Step3 3. Conjugation Add amine payload slowly Monitor via LC-MS Step2->Step3 5 min pre-activation Step4 4. Purification Reverse-Phase HPLC (Resolve any epimerization) Step3->Step4 >95% conversion Step5 5. Validation Kinetic Solubility & Plasma Stability Assays Step4->Step5 >98% purity

Fig 2: Self-validating workflow for the reproducible bioconjugation of sterically hindered linkers.

Conclusion

While 2-(4-methylpiperazin-1-yl)propanoic acid offers exceptional plasma stability and solubility enhancement for advanced therapeutics, it is not a "plug-and-play" linker. Its successful and reproducible application requires strict adherence to enantiopure starting materials and aggressive coupling conditions (HATU/DIPEA). For exploratory medicinal chemistry where rapid, reliable synthesis is prioritized over maximum plasma stability, the linear 3-(4-methylpiperazin-1-yl)propanoic acid is often the more reproducible and forgiving alternative.

References

  • Title: Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility Source: ACS Omega URL: [Link]

  • Title: Linker Optimization Enhances the Potency of Ribonuclease-Targeting Chimeras in Cancer Models Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Prostate-Specific Membrane Antigen-Targeting Small Molecule–Drug Conjugate Strategy to Overcome the Hematological Toxicity of Olaparib Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylpiperazin-1-yl)propanoic Acid Analogs as Kinase Inhibitors

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-methylpiperazin-1-yl)propanoic acid analogs, a scaffold of significant interest in the development of novel kinase inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(4-methylpiperazin-1-yl)propanoic acid analogs, a scaffold of significant interest in the development of novel kinase inhibitors. By objectively comparing the performance of various structural modifications with supporting experimental data from publicly available research, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to guide future design and optimization efforts.

Introduction: The 2-(4-Methylpiperazin-1-yl)propanoic Acid Scaffold

The 2-(4-methylpiperazin-1-yl)propanoic acid moiety is a privileged fragment in modern medicinal chemistry, frequently incorporated into kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties. Its prevalence in approved drugs and clinical candidates underscores its value. This guide will dissect the key structural components of this scaffold—the N-methylpiperazine ring, the propanoic acid linker, and the terminal carboxylic acid group—to elucidate how modifications to each region impact biological activity, with a primary focus on kinase inhibition.

I. Modifications of the N-Methylpiperazine Moiety

The 4-methylpiperazine group plays a crucial role in the interaction of these analogs with their biological targets, often engaging in key binding interactions and influencing physicochemical properties such as solubility.

A. The Significance of the N-Methyl Group

The methyl group on the piperazine nitrogen is not merely a placeholder. Docking studies on related 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors have revealed that this methyl group can participate in favorable CH-π interactions within the kinase binding site.[1] This subtle interaction can contribute significantly to the overall binding affinity.

B. Replacement of the N-Methyl Group with Aryl Substituents

Systematic exploration of substitutions at the N-4 position of the piperazine ring has demonstrated a profound impact on inhibitory activity. In the context of GSK-3β inhibitors, replacing the methyl group with an aryl group, particularly a phenyl group, has been shown to be a fruitful strategy.[1]

Table 1: Impact of N-Aryl Substitution on GSK-3β Inhibitory Activity

Compound IDN-SubstituentGSK-3β IC50 (nM)
1 Methyl>1000
2 Phenyl28
3 4-Methoxyphenyl7.3
4 4-Chlorophenyl15
5 2-Fluorophenyl42

Data synthesized from a study on pyrimidinone-based GSK-3β inhibitors, demonstrating the trend of N-aryl substitution on a methylpiperazine-like scaffold.[1]

The data clearly indicates that an N-phenyl group dramatically enhances potency compared to an N-methyl group. Further substitution on this phenyl ring allows for fine-tuning of activity, with electron-donating groups like methoxy at the para-position providing the most significant improvement. Docking studies suggest that this N-phenyl group engages in cation-π interactions with the kinase.[1]

C. Bioisosteric Replacement of the Piperazine Ring

To optimize properties such as selectivity and metabolic stability, bioisosteric replacement of the piperazine ring itself has been explored.[2] Common strategies include the use of conformationally restricted analogs like bridged piperazines or the replacement with other heterocyclic systems. For instance, replacing the N-methylpiperazine moiety in kinase inhibitors with a 1λ6-thiomorpholine-1-imine 1-oxide has been shown to dramatically alter the selectivity profile, preserving potency against certain kinases (KIT, PDGFRβ) while reducing it against others (ABL1).[2]

II. The Propanoic Acid Linker: More Than Just a Spacer

The propanoic acid portion of the scaffold serves as a critical linker, orienting the piperazine moiety and the terminal functional group in the correct spatial arrangement for optimal target engagement.

A. Chain Length and Flexibility
B. Introduction of Rigidity

Introducing conformational constraints into the linker can be a powerful strategy to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding. This can be achieved by incorporating cyclic structures or stereocenters.

III. The Terminal Carboxylic Acid: A Hub for Modification and Bioisosteric Replacement

The terminal carboxylic acid group is a versatile handle for chemical modification and a common site for bioisosteric replacement to improve pharmacokinetic properties.

A. Amide and Ester Derivatives

Conversion of the carboxylic acid to an amide or ester is a common strategy to modulate properties such as cell permeability and metabolic stability.

  • Amides: The synthesis of N-aryl and N-alkyl amides can introduce new points of interaction with the target protein. For example, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1, the nature of the amide substituent was critical for activity.[4]

  • Esters: Esterification of the carboxylic acid can serve as a prodrug strategy, where the ester is cleaved in vivo to release the active carboxylic acid. The synthesis of the ethyl ester of a related compound, 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid, has been reported.[5]

B. Bioisosteric Replacement of the Carboxylic Acid

The carboxylic acid group, while often important for target binding, can be associated with poor oral bioavailability and rapid metabolism.[6][7] Its replacement with a suitable bioisostere is a widely used strategy in drug design.[8]

Table 2: Common Bioisosteres for Carboxylic Acids and Their Properties

BioisostereAcidity (pKa)LipophilicityKey Features
Carboxylic Acid ~4.2 - 4.5LowStrong hydrogen bond donor and acceptor.
Tetrazole ~4.5 - 4.9HigherMaintains acidity, can improve metabolic stability.[8]
Hydroxamic Acid ~9VariableCan act as a chelating group for metal ions in metalloenzymes.[6]
Acylsulfonamide ~3 - 5HigherCan mimic the charge and hydrogen bonding pattern of a carboxylic acid.
Boronic Acid ~9VariableCan form reversible covalent bonds with serine residues in some enzymes.[8]

The choice of a bioisostere is highly context-dependent, and the optimal replacement will depend on the specific binding site interactions and desired pharmacokinetic profile.[6]

Experimental Protocols

General Synthesis of N-Aryl-2-(4-methylpiperazin-1-yl)propanamides

A common route to synthesize amide derivatives involves the coupling of 2-(4-methylpiperazin-1-yl)propanoic acid with a desired amine.

Step 1: Synthesis of 2-(4-methylpiperazin-1-yl)propanoic acid

A solution of 1-methylpiperazine and ethyl 2-bromopropanoate in a suitable solvent such as acetonitrile is stirred at room temperature. The resulting ester is then hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the carboxylic acid.

Step 2: Amide Coupling

To a solution of 2-(4-methylpiperazin-1-yl)propanoic acid in a solvent like dichloromethane, a coupling agent (e.g., HATU or EDC/HOBt) and a base (e.g., diisopropylethylamine) are added. The desired aniline is then added, and the reaction is stirred at room temperature until completion. The final product is purified by column chromatography.

Visualizations

Logical Relationship of SAR Modifications

SAR_Logic cluster_0 Parent Scaffold cluster_1 Piperazine Modifications cluster_2 Linker Modifications cluster_3 Carboxylic Acid Modifications Parent 2-(4-Methylpiperazin-1-yl) propanoic acid N-Me N-Methyl Group (CH-π interactions) Parent->N-Me Analyze ChainLength Chain Length (Optimize distance) Parent->ChainLength Modify AmideEster Amides/Esters (Prodrugs, Permeability) Parent->AmideEster Derivatize N-Aryl N-Aryl Substitution (Cation-π interactions) N-Me->N-Aryl Replace Bioisostere Ring Bioisosteres (Modulate selectivity) N-Aryl->Bioisostere Consider Rigidity Introduce Rigidity (Reduce entropy loss) ChainLength->Rigidity Introduce CABioisostere Carboxylic Acid Bioisosteres (Improve PK) AmideEster->CABioisostere Replace with Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Methylpiperazine, Bromopropanoate) ester Ester Formation start->ester hydrolysis Hydrolysis ester->hydrolysis acid 2-(4-methylpiperazin-1-yl) propanoic acid hydrolysis->acid coupling Amide/Ester Coupling acid->coupling analogs Library of Analogs coupling->analogs kinase_assay Kinase Inhibition Assay (Determine IC50) analogs->kinase_assay cell_assay Cell-Based Proliferation Assay kinase_assay->cell_assay pk_studies In vivo PK Studies cell_assay->pk_studies sar_analysis SAR Analysis & Iteration pk_studies->sar_analysis sar_analysis->coupling Design next generation

Caption: A typical workflow for the synthesis and biological evaluation of novel analogs.

Conclusion

The 2-(4-methylpiperazin-1-yl)propanoic acid scaffold is a highly adaptable platform for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight several key principles for optimization:

  • N-Methylpiperazine Moiety: The N-methyl group can be replaced with N-aryl substituents to dramatically increase potency through additional cation-π interactions. The piperazine ring itself can be replaced with bioisosteres to fine-tune selectivity.

  • Propanoic Acid Linker: While less explored in the available literature for this specific scaffold, the length and rigidity of this linker are critical parameters that should be optimized to ensure proper orientation of the key interacting moieties.

  • Terminal Carboxylic Acid: This functional group is a prime candidate for modification to amides and esters to improve cell permeability and for bioisosteric replacement with groups like tetrazoles to enhance metabolic stability and oral bioavailability.

By systematically applying these principles and leveraging the experimental protocols outlined, researchers can rationally design and synthesize novel analogs of 2-(4-methylpiperazin-1-yl)propanoic acid with improved therapeutic potential.

References

  • Bioorganic & Medicinal Chemistry Letters, 2017.

  • WuXi AppTec, 2025.

  • The Journal of Organic Chemistry, 2024.

  • Journal of Agricultural and Food Chemistry, 2022.

  • Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • Bioorganic & Medicinal Chemistry Letters, 2004.

  • Journal of Medicinal Chemistry, 2013.

  • Journal of Chemistry, 2022.

  • Molbank, 2009.

  • RSC Medicinal Chemistry, 2024.

  • Molecules, 2016.

  • Journal of Medicinal Chemistry, 2004.

  • ACS Infectious Diseases, 2019.

  • New Journal of Chemistry, 2023.

  • ResearchGate, 2024.

  • Journal of Medicinal Chemistry, 2004.

  • Journal of Medicinal Chemistry, 1986.

  • Molecules, 2023.

  • Journal of Applied Pharmaceutical Science, 2019.

  • European Journal of Medicinal Chemistry, 2024.

  • Bioorganic & Medicinal Chemistry Letters, 2013.

  • ResearchGate, 2020.

  • Bioorganic & Medicinal Chemistry, 2012.

  • [Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[1][3]aphthyridin-2(1H)-one (Torin2), a potent, selective, and orally available mTOR inhibitor.]([Link]) Journal of Medicinal Chemistry, 2011.

  • Semantic Scholar, 2003.

Sources

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